Product packaging for Ramiprilat(Cat. No.:CAS No. 87269-97-4)

Ramiprilat

Cat. No.: B1678798
CAS No.: 87269-97-4
M. Wt: 388.5 g/mol
InChI Key: KEDYTOTWMPBSLG-HILJTLORSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ramiprilat is a dipeptide that is the active metabolite of ramipril. An angiotensin-converting enzyme (ACE) inhibitor, used to treat high blood pressure and congestive heart failure. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a drug metabolite, a cardioprotective agent, a matrix metalloproteinase inhibitor and a bradykinin receptor B2 agonist. It is a cyclopentapyrrole, an azabicycloalkane, a dipeptide and a dicarboxylic acid. It is a conjugate acid of a this compound(1-).
The active metabolite of the prodrug [Ramipril].
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and leads to vasodilation. This agent also causes an increase in bradykinin levels and a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
This compound is a small molecule drug with a maximum clinical trial phase of II.
See also: Ramipril (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N2O5 B1678798 Ramiprilat CAS No. 87269-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYTOTWMPBSLG-HILJTLORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016165
Record name Ramiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87269-97-4
Record name Ramiprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87269-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramiprilat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramiprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87269-97-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ramiprilat Pharmacokinetics in Animal Models of Hypertension: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in various animal models of hypertension. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and drug metabolism.

Introduction

Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[1][2][3] this compound is a potent, long-acting inhibitor of angiotensin-converting enzyme (ACE), the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][4] By inhibiting ACE, this compound leads to vasodilation and a reduction in blood pressure.[4] The study of this compound's pharmacokinetic profile in relevant animal models of hypertension is crucial for understanding its efficacy and safety, and for extrapolating preclinical findings to human clinical trials.

This guide summarizes key pharmacokinetic parameters of this compound in various animal models, details the experimental protocols used to generate this data, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters of this compound in a rat model following oral administration of ramipril. While data in specific hypertensive models is limited in publicly available literature, this provides a baseline for a common preclinical species.

Animal ModelDrug Administered (Dose)This compound Cmax (ng/mL)This compound Tmax (h)This compound AUC (ng·h/mL)Reference
Wistar RatsRamipril (1 mg/kg, oral)28.5 ± 3.22.0152.4 ± 18.5[5]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are outlines of key experimental protocols relevant to the study of this compound in animal models of hypertension.

Animal Models of Hypertension

Several well-established animal models are used to study hypertension, each with distinct physiological characteristics.

  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is one of the most widely used models for studying the pathophysiology of hypertension and for testing antihypertensive drugs.[6]

  • Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model: This surgical model mimics renovascular hypertension, where hypertension is induced by constricting one renal artery, leaving the contralateral kidney untouched.[7][8][9] This leads to activation of the renin-angiotensin-aldosterone system (RAAS).[8]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model induces a low-renin, volume-dependent form of hypertension through the administration of a mineralocorticoid (DOCA) and a high-salt diet, typically following a unilateral nephrectomy.[10][11][12]

Induction of Hypertension
  • 2K1C Model Induction:

    • Male Sprague-Dawley or Wistar rats are anesthetized.

    • A flank incision is made to expose the left renal artery.

    • A silver or titanium clip with a specific internal diameter (e.g., 0.23 mm or 0.25 mm) is placed around the renal artery to induce stenosis.[7][8]

    • The incision is closed, and the animals are allowed to recover. Hypertension typically develops over several weeks.[8]

  • DOCA-Salt Model Induction:

    • Male Wistar or Sprague-Dawley rats undergo a unilateral nephrectomy (removal of one kidney).[11][13]

    • Following a recovery period, the rats are administered DOCA, either via subcutaneous injection (e.g., 40 mg/kg twice weekly) or subcutaneous implantation of a slow-release pellet.[11][14]

    • The drinking water is replaced with a 1% NaCl solution.[11][13]

    • Hypertension develops over a period of several weeks.[14]

Drug Administration and Pharmacokinetic Sampling
  • Drug Administration: Ramipril is typically administered orally via gavage. For a 1 mg/kg dose in rats, the drug is dissolved in a suitable vehicle, such as 0.1% carboxymethyl cellulose.[5]

  • Blood Sampling:

    • Following drug administration, blood samples (approximately 250 µL) are collected at various time points to characterize the plasma concentration-time profile.

    • Typical time points for rat studies include: pre-dose (0 h), and at 0.08, 0.15, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, and 24.0 hours post-dose.[5]

    • Blood is collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5]

Bioanalytical Method for this compound Quantification
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying ramipril and this compound in plasma.[15][16][17][18]

  • Sample Preparation:

    • Aliquots of plasma (e.g., 200 µL) are mixed with an internal standard (e.g., enalaprilat).[15][16]

    • Proteins are precipitated by adding a solvent like acetonitrile or methanol.[15][16]

    • The mixture is vortexed and centrifuged.

    • The supernatant is transferred for injection into the LC-MS/MS system.[15][16]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC Column: A reverse-phase column, such as a Chromolith Speed Rod RP-18e, is typically used.[15]

    • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid is commonly employed.[15]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion monitoring mode is used for detection and quantification.[15]

Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II This compound This compound This compound->ACE Inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Water_Retention Sodium & Water Retention (Kidney) Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure

Figure 1: this compound's Inhibition of the RAAS Pathway
Experimental Workflow

The following diagram outlines the typical workflow for a pharmacokinetic study of this compound in a hypertensive animal model.

PK_Workflow Start Start: Select Animal Model (e.g., SHR, 2K1C, DOCA-salt) Induction Induce Hypertension (Surgical or Pharmacological) Start->Induction Acclimatization Acclimatization & Baseline Blood Pressure Measurement Induction->Acclimatization Dosing Administer Ramipril (Oral Gavage) Acclimatization->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Analysis of This compound Concentration Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis End End: Data Interpretation & Reporting PK_Analysis->End

Figure 2: In Vivo Pharmacokinetic Study Workflow

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic evaluation of this compound in animal models of hypertension. The provided data, while currently limited to normotensive rats in the accessible literature, offers a starting point for comparative analysis. The detailed experimental protocols for hypertension induction and bioanalytical quantification serve as a practical resource for designing and conducting preclinical studies. The visualizations of the RAAS pathway and experimental workflow offer a clear conceptual framework for understanding the drug's mechanism and the process of its pharmacokinetic characterization. Further research is warranted to generate and publish comprehensive pharmacokinetic data of this compound in established hypertensive animal models to better inform its clinical development and application.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Ramiprilat and its Analogs as ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril. Understanding the precise interplay between the molecular architecture of this compound and its potent inhibitory effect on ACE is paramount for the rational design of novel antihypertensive agents with improved efficacy and safety profiles. This document provides a comprehensive overview of the key structural moieties, quantitative inhibitory data, detailed experimental protocols, and the underlying signaling pathways.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease.[1][2] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure. ACE also inactivates bradykinin, a potent vasodilator.[1]

Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[3] this compound is a potent, competitive inhibitor of ACE.[3] By inhibiting ACE, this compound decreases the production of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments inactivates Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_Blood_Pressure Decreased Blood Pressure Vasodilation->Decreased_Blood_Pressure Renin Renin (from Kidney) ACE ACE This compound This compound (and its analogs) This compound->ACE inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Core Structural Features and Structure-Activity Relationship (SAR)

The potent inhibitory activity of this compound and its analogs is attributed to specific structural features that allow for high-affinity binding to the active site of ACE. The key pharmacophoric elements are:

  • A Zinc-Binding Group: this compound possesses a carboxylate group that chelates the essential zinc ion in the active site of ACE. This interaction is crucial for potent inhibition. Analogs where this carboxylate is replaced by other zinc-binding moieties, such as a phosphonate group, have also shown significant ACE inhibitory activity.

  • A Terminal Carboxylate Group: This group mimics the C-terminal carboxylate of natural ACE substrates, such as angiotensin I, and engages in an ionic interaction with a positively charged residue in the active site.

  • A Proline Mimetic: this compound contains a fused bicyclic system that mimics the proline residue of ACE substrates. This rigid structure provides an optimal conformation for binding. Modifications to this ring system can significantly impact potency.

  • Hydrophobic Side Chains: The phenylethyl group of this compound interacts with a hydrophobic pocket in the ACE active site, contributing to the overall binding affinity. The nature and size of this hydrophobic group are critical for potent inhibition.

SAR_Pharmacophore Ramiprilat_Structure Zinc_Binding Zinc-Binding Group (Carboxylate) Zinc_Binding->Z_point Terminal_Carboxylate Terminal Carboxylate (Mimics substrate C-terminus) Terminal_Carboxylate->T_point Proline_Mimetic Proline Mimetic (Bicyclic ring) Proline_Mimetic->P_point Hydrophobic_Side_Chain Hydrophobic Side Chain (Interacts with S1 pocket) Hydrophobic_Side_Chain->H_point

Figure 2: Key pharmacophoric features of this compound for ACE inhibition.

Quantitative Data on ACE Inhibition

The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This compound is a highly potent inhibitor with a Ki value in the picomolar range.[4] The following table presents a comparison of the in vitro ACE inhibitory activity of this compound with other well-known ACE inhibitors.

InhibitorZinc-Binding GroupIC50 (nM)Ki (nM)Reference(s)
This compound Carboxylate1.70.007[4]
EnalaprilatCarboxylate1.20.2
CaptoprilSulfhydryl231.7
LisinoprilCarboxylate1.00.05
FosinoprilatPhosphinate2.6-

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate used, enzyme source, pH, and temperature).

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is a representative method for determining the in vitro ACE inhibitory activity of compounds like this compound and its analogs, based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Test compounds (this compound and its analogs)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the HHL solution.

    • Add 20 µL of the test compound solution at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1N HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Measurement:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculations:

    • A control reaction is performed without the inhibitor.

    • A blank reaction is performed by adding the HCl before the enzyme.

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Solutions Prepare Solutions: - ACE - HHL Substrate - Test Compounds (Analogs) Mix_Reagents Mix HHL and Test Compound Prep_Solutions->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Add_ACE Initiate reaction with ACE Pre_Incubate->Add_ACE Incubate Incubate at 37°C for 30 min Add_ACE->Incubate Stop_Reaction Stop reaction with 1N HCl Incubate->Stop_Reaction Extract Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract Evaporate Evaporate Ethyl Acetate Extract->Evaporate Reconstitute Reconstitute in Water Evaporate->Reconstitute Measure_Absorbance Measure Absorbance at 228 nm Reconstitute->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Figure 3: General experimental workflow for determining the IC50 of this compound analogs.
In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

The in vivo efficacy of this compound analogs is often evaluated in spontaneously hypertensive rats (SHR), a well-established animal model of human essential hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in a temperature- and light-controlled environment with free access to standard chow and water.

  • Blood Pressure Measurement:

    • Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

    • Animals are trained for the procedure for several days before the start of the study to minimize stress-induced variations in blood pressure.

    • Baseline blood pressure is recorded for 2-3 consecutive days before drug administration.

  • Drug Administration:

    • Test compounds (this compound analogs) are formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

    • The compounds are administered orally (by gavage) or intraperitoneally at various doses.

    • A vehicle control group receives the vehicle alone.

    • A positive control group may receive a known antihypertensive agent, such as ramipril.

  • Post-Dose Monitoring:

    • Blood pressure and heart rate are measured at several time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.

    • For chronic studies, compounds are administered daily for a period of several weeks, and blood pressure is monitored regularly.

  • Data Analysis:

    • The change in blood pressure from baseline is calculated for each animal.

    • The results are expressed as the mean ± standard error of the mean (SEM).

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compounds with the vehicle control.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry, with the key pharmacophoric elements for potent ACE inhibition clearly identified. The carboxylate groups for zinc chelation and ionic interactions, the rigid proline-mimetic scaffold, and the hydrophobic side chain all play crucial roles in the high-affinity binding of these inhibitors to the ACE active site. Future research in this area will likely focus on the development of analogs with enhanced tissue penetration, longer duration of action, and improved side-effect profiles. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and optimization of this important class of cardiovascular drugs.

References

Ramiprilat's Interaction with the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, and the renin-angiotensin system (RAS). The document details the mechanism of action, binding kinetics, and downstream physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to the Renin-Angiotensin System and this compound

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2][3] A key enzyme in this system is the angiotensin-converting enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I (ATI) to the potent vasoconstrictor angiotensin II (ATII).[1][2][3] ATII exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[1][3][4]

Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, this compound.[1][5][6][7][8] this compound is a potent, competitive inhibitor of ACE.[1] By inhibiting ACE, this compound decreases the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[3][4] ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[1][9] this compound's inhibition of ACE leads to an accumulation of bradykinin, which contributes to its antihypertensive effect through vasodilation.[3][9][10][11]

Mechanism of Action and Binding Kinetics of this compound

This compound is a slow- and tight-binding competitive inhibitor of angiotensin-converting enzyme.[12] Its interaction with ACE is characterized by a two-step mechanism: an initial rapid binding to form an enzyme-inhibitor complex, followed by a slow isomerization to a more stable complex.[12] This results in a prolonged duration of action. This compound exhibits a high affinity for ACE, as indicated by its low inhibition constant (Ki) and 50% inhibitory concentration (IC50).

Quantitative Data: Binding Affinity and Potency

The following table summarizes the key quantitative parameters that define the interaction of this compound with ACE.

ParameterValueSpecies/SystemReference
Ki 7 pmol/LIn vitro (furanacryloyl-Phe-Gly-Gly substrate)[12]
IC50 5 nMIn vitro[1][5][13]
IC50 2 nMPig vascular endothelial cells[14]
Kd 6 nMPig vascular endothelial cells[14]
Kd 3.8 nmol/LIsolated human glomeruli[15][16]
Bmax 1,600 fmol/mg of proteinPig vascular endothelial cells[14]
Bmax 853 fmol/mg proteinIsolated human glomeruli[15][16]
Signaling Pathway of the Renin-Angiotensin System and this compound's Point of Intervention

The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the inhibitory action of this compound.

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (from Liver) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->AngiotensinI ACE ACE (Kininase II) ACE->AngiotensinII Bradykinin Bradykinin Inactive_Bradykinin Inactive Peptides ACE->Inactive_Bradykinin This compound This compound This compound->ACE Inhibits Bradykinin->Inactive_Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation

Figure 1: this compound's inhibition of ACE within the RAAS.

Pharmacokinetics and Pharmacodynamics of this compound

The clinical efficacy of this compound is governed by its pharmacokinetic and pharmacodynamic properties. Ramipril is readily absorbed orally and is converted to this compound, which is then eliminated via a triphasic pattern.[3][4] The pharmacodynamics are characterized by a profound and sustained inhibition of ACE activity.

Quantitative Pharmacokinetic and Pharmacodynamic Data
ParameterValueConditionReference
This compound Tmax 2-4 hoursOral ramipril administration[4]
This compound Half-life (initial) 2-4 hours-[3]
This compound Half-life (apparent elimination) 9-18 hours-[3]
This compound Half-life (terminal elimination) >50 hoursRepresents binding/dissociation from ACE[3][4]
Ramipril Protein Binding ~73%-[3][7]
This compound Protein Binding ~56%-[3][7]
ACE Inhibition (single 2.5-20 mg dose) 60-80% at 4 hours-[17][18]
ACE Inhibition (multiple ≥2.0 mg doses) >90% at 4 hours-[17][18]
Remaining ACE Inhibition after 24h (single dose) 40-60%-[17][18]
Remaining ACE Inhibition after 24h (multiple doses) >80%-[17][18]

Downstream Effects on the Renin-Angiotensin System

The inhibition of ACE by this compound leads to significant alterations in the concentrations of key components of the RAS, most notably a decrease in angiotensin II and an increase in bradykinin.

Effects on Angiotensin II and Aldosterone

Clinical studies have demonstrated that ramipril treatment significantly reduces plasma angiotensin II levels.[19][20] This reduction in angiotensin II leads to decreased aldosterone secretion.

Effects on Bradykinin

By inhibiting kininase II, this compound prevents the degradation of bradykinin, leading to its accumulation.[9] This potentiation of bradykinin contributes to the therapeutic effects of this compound by promoting vasodilation through the release of nitric oxide and prostacyclin.[9][11]

ParameterObservationExperimental ModelReference
Bradykinin Outflow Increased from 0.85 to 2.8 ng/ml/gIsolated rat hearts[2]
Insulin Levels Reduced from 6.6 to 3.6 ng/mlFructose-fed hypertensive rats[10]
Triglyceride Levels Reduced from 292 to 164 mg/dlFructose-fed hypertensive rats[10]

Experimental Protocols

The following sections detail standardized methodologies for assessing the interaction of this compound with ACE.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is based on the method described by Cushman and Cheung, utilizing the substrate hippuryl-histidyl-leucine (HHL).[2]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-leucine (HHL)

  • This compound (or other inhibitors)

  • Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a solution of HHL (e.g., 5 mM) in sodium borate buffer.

  • Prepare various concentrations of the inhibitor (this compound).

  • In a test tube, pre-incubate 50 µL of the inhibitor solution with 50 µL of ACE solution (e.g., 4 mU/mL) at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 200 µL of 1 M HCl.

  • Extract the hippuric acid (HA) produced with 1.5 mL of ethyl acetate.

  • Centrifuge the mixture to separate the phases.

  • Transfer 1.0 mL of the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

  • Reconstitute the dried HA in a suitable buffer or water and measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for ACE Inhibition Assay

The following diagram outlines the general workflow for an in vitro ACE inhibition assay.

ACE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, Substrate, Inhibitor, Buffer) Start->Prepare_Reagents Pre_incubation Pre-incubate ACE and Inhibitor (e.g., 37°C for 10 min) Prepare_Reagents->Pre_incubation Reaction_Initiation Add Substrate (HHL or FAPGG) to Initiate Reaction Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C (e.g., 30-60 min) Reaction_Initiation->Incubation Reaction_Termination Stop Reaction (e.g., add HCl or EDTA) Incubation->Reaction_Termination Measurement Measure Product Formation (e.g., Spectrophotometry at 228nm or 340nm) Reaction_Termination->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an in vitro ACE inhibition assay.
Radioligand Binding Assay for this compound Affinity

This protocol is to determine the binding affinity (Kd and Bmax) of this compound to ACE.

Materials:

  • [3H]this compound (tritiated this compound)

  • Unlabeled this compound

  • ACE-containing tissue homogenates (e.g., from lung or kidney) or purified ACE

  • Incubation buffer (e.g., pH 8.0)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare tissue homogenates containing ACE.

  • In a series of tubes, add a fixed concentration of [3H]this compound.

  • To a subset of tubes, add increasing concentrations of unlabeled this compound (for competition binding).

  • To another set of tubes, add only buffer to determine total binding.

  • Add the tissue homogenate to all tubes and incubate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

Conclusion

This compound is a highly potent and specific inhibitor of angiotensin-converting enzyme. Its tight and slow binding to ACE results in a sustained reduction of angiotensin II formation and an increase in bradykinin levels. These dual actions on the renin-angiotensin and kallikrein-kinin systems are central to its efficacy in the management of hypertension and other cardiovascular diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

Cellular Uptake and Transport Mechanisms of Ramiprilat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. While direct experimental data on this compound is limited, this guide synthesizes available information and draws strong parallels from studies on structurally similar ACE inhibitors, such as enalaprilat and fosinoprilat, to elucidate the probable pathways governing its absorption, distribution, and elimination. This document details the likely involvement of key transporter families, including Organic Anion Transporters (OATs), Organic Anion Transporting Polypeptides (OATPs), and peptide transporters (PEPTs), in the disposition of this compound. Furthermore, it outlines detailed experimental protocols for investigating these transport mechanisms in vitro and presents available quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key pathways and experimental workflows.

Introduction

Ramipril is a widely prescribed ACE inhibitor for the management of hypertension and cardiovascular diseases.[1] As a prodrug, ramipril is rapidly hydrolyzed in the liver and to a lesser extent in the kidneys to its active diacid metabolite, this compound.[2][3] The therapeutic efficacy of ramipril is therefore dependent on the systemic exposure of this compound. Understanding the mechanisms by which this compound enters and exits cells in key organs such as the intestine, liver, and kidneys is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and inter-individual variability in response.

This guide focuses on the cellular transport mechanisms of this compound, which, due to its hydrophilic nature, likely relies on carrier-mediated transport systems for its movement across biological membranes.

Putative Transport Mechanisms of this compound

Based on the physicochemical properties of this compound (a dicarboxylic acid) and extensive research on other ACE inhibitors, several solute carrier (SLC) and ATP-binding cassette (ABC) transporter families are implicated in its transport.

Intestinal Absorption

The intestinal absorption of many ACE inhibitors is thought to be mediated, at least in part, by peptide transporters.[4]

  • Peptide Transporter 1 (PEPT1): Located on the apical membrane of intestinal enterocytes, PEPT1 is responsible for the uptake of di- and tripeptides from the diet. Some ACE inhibitors, such as fosinopril, have been shown to be substrates of PEPT1.[4] However, studies on ramipril suggest a medium to low affinity for PEPT1, with minimal electrogenic transport, indicating that PEPT1 may not be the primary transporter for its intestinal uptake.

Hepatic Uptake

The liver is a major site for the conversion of ramipril to this compound. The subsequent uptake of this compound from the sinusoidal blood into hepatocytes is likely mediated by OATPs.

  • Organic Anion Transporting Polypeptides (OATPs): Specifically, OATP1B1 and OATP1B3, which are highly expressed on the basolateral membrane of hepatocytes, are known to transport a wide range of organic anions, including other ACE inhibitors like enalapril.[5][6][7] It is highly probable that this compound is also a substrate for these transporters.

Renal Elimination

Renal excretion is the primary route of elimination for this compound.[1] This process involves glomerular filtration and active tubular secretion.

  • Organic Anion Transporters (OATs): OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are critical for the uptake of organic anions from the blood into the tubular cells for subsequent secretion into the urine.[8] Studies on enalaprilat have demonstrated its transport by OAT3 and, to a lesser extent, OAT1.[9] Given the structural similarities, this compound is very likely a substrate for these transporters. Inhibition of these transporters by drugs like probenecid can lead to clinically significant DDIs.

Efflux Transport

Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), are present in various tissues and can actively pump substrates out of cells. Their role in the disposition of this compound is not well-defined, but they are known to interact with other ACE inhibitors.

Quantitative Data on ACE Inhibitor Transport

Table 1: Intestinal Peptide Transporter (PEPT) Kinetics for ACE Inhibitors

ACE InhibitorTransporterCell LineKm (µM)Ki (µM)Reference
FosinoprilPEPT1Caco-215435.5[8]
FosinoprilPEPT2SKPT2229.6[8]
EnalaprilPEPT1Rat Jejunum810150[10]
LisinoprilPEPT1Rat Jejunum380390[10]

Table 2: Renal Organic Anion Transporter (OAT) Kinetics for Enalaprilat

TransporterCell LineKm (µM)Reference
OAT3HEK293640[11]

Experimental Protocols

Detailed experimental protocols for specifically studying this compound transport are not published. However, based on established methodologies for other ACE inhibitors and general drug transport assays, the following protocols can be adapted.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is used to assess the potential for intestinal absorption and to identify the involvement of apical transporters like PEPT1.

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Transport Assay cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell® inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER Measure TEER for monolayer integrity Differentiate->TEER Add_Compound Add this compound to apical (A) or basolateral (B) side TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from receiver compartment at time points Incubate->Sample Quantify Quantify this compound by LC-MS/MS Sample->Quantify Calculate Calculate Papp (A→B and B→A) and Efflux Ratio Quantify->Calculate

Caption: Caco-2 permeability assay workflow.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Seeding: Cells are seeded onto polycarbonate membrane Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: The cells are maintained for 21-25 days to allow for differentiation into a polarized monolayer, with media changes every 2-3 days.

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.

  • Transport Study:

    • The transport buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

    • For apical to basolateral (A→B) transport, this compound is added to the apical chamber.

    • For basolateral to apical (B→A) transport, this compound is added to the basolateral chamber.

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • To investigate the involvement of specific transporters, known inhibitors (e.g., a competitive substrate for PEPT1) can be added to the donor chamber.

  • Quantification: The concentration of this compound in the samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to assess the involvement of efflux transporters.

Transporter Uptake Assay in Transfected Cell Lines

This assay is used to confirm whether this compound is a substrate of a specific transporter (e.g., OAT1, OAT3, OATP1B1) expressed in a host cell line like HEK293 or MDCK.

Experimental Workflow:

Transporter_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis Culture Culture HEK293-Transporter and Mock cells Seed Seed cells in 24-well plates Culture->Seed Preincubate Pre-incubate with buffer Seed->Preincubate Add_Substrate Add [³H]-Ramiprilat or this compound +/- inhibitors Preincubate->Add_Substrate Incubate Incubate for a short period (e.g., 2-5 min) Add_Substrate->Incubate Wash Wash with ice-cold buffer Incubate->Wash Lyse Lyse cells Wash->Lyse Quantify Quantify intracellular this compound Lyse->Quantify Normalize Normalize to protein content Quantify->Normalize Calculate Calculate uptake rate and kinetic parameters Normalize->Calculate

Caption: Transporter uptake assay workflow.

Methodology:

  • Cell Culture: HEK293 or MDCK cells stably transfected with the transporter of interest (e.g., OAT1, OAT3) and mock-transfected cells (control) are cultured under standard conditions.

  • Seeding: Cells are seeded in 24-well plates and grown to confluence.

  • Uptake Assay:

    • Cells are washed and pre-incubated with a transport buffer (e.g., HBSS).

    • The uptake is initiated by adding the transport buffer containing radiolabeled [³H]-ramiprilat or unlabeled this compound at various concentrations.

    • For inhibition studies, known inhibitors of the transporter (e.g., probenecid for OATs) are co-incubated with this compound.

    • The uptake is stopped after a short incubation time (e.g., 2-5 minutes) by aspirating the substrate solution and washing the cells with ice-cold buffer.

  • Quantification: Cells are lysed, and the intracellular concentration of this compound is determined by liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.

  • Data Analysis:

    • The uptake rate is calculated and normalized to the protein concentration in each well.

    • Transporter-mediated uptake is determined by subtracting the uptake in mock cells from that in the transporter-expressing cells.

    • Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key cellular transport pathways for this compound and the logical flow for identifying transporter interactions.

Ramiprilat_Transport_Pathways cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte cluster_kidney Renal Proximal Tubule Cell Lumen Lumen PEPT1 PEPT1 Lumen->PEPT1 Uptake? (Low Affinity) Blood Blood OAT1/OAT3 OAT1/OAT3 Blood->OAT1/OAT3 Uptake Intracellular this compound Intracellular this compound PEPT1->Intracellular this compound Efflux1 P-gp/MRP2? Efflux1->Lumen Intracellular this compound->Blood Basolateral Efflux Intracellular this compound->Efflux1 Efflux? Efflux2 MRP2? Intracellular this compound->Efflux2 Biliary Efflux? Efflux3 MRP2/MRP4? Intracellular this compound->Efflux3 Apical Efflux Sinusoidal Blood Sinusoidal Blood OATP1B1/1B3 OATP1B1/1B3 Sinusoidal Blood->OATP1B1/1B3 Uptake Bile Bile OATP1B1/1B3->Intracellular this compound Efflux2->Bile Urine Urine OAT1/OAT3->Intracellular this compound Efflux3->Urine

Caption: Putative cellular transport pathways for this compound.

Caption: Logical workflow for identifying transporter interactions.

Conclusion

The cellular uptake and transport of this compound are complex processes likely mediated by a combination of transporters from the OAT, OATP, and potentially PEPT families. While direct experimental evidence for this compound is still emerging, the extensive data available for other ACE inhibitors provides a strong foundation for hypothesizing its transport mechanisms. The experimental protocols and logical frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate the transport of this compound, leading to a better understanding of its pharmacokinetics and potential for drug-drug interactions. Future studies employing transfected cell lines and specific inhibitors are warranted to definitively characterize the transporters involved and to quantify their contribution to the overall disposition of this important therapeutic agent.

References

Methodological & Application

Application Note: Quantification of Ramiprilat in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantification of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies of ramipril.

Introduction

Ramipril is a widely prescribed medication for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, this compound. The determination of this compound concentrations in biological matrices is crucial for assessing the pharmacokinetic profile of ramipril and for clinical and forensic toxicology.[1] Urine is a key matrix for monitoring the excretion of drugs and their metabolites. This application note provides a robust LC-MS/MS method for the reliable quantification of this compound in human urine. The method is based on established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability of the results.[2][3]

Experimental

Materials and Reagents
  • This compound certified reference standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Human urine, drug-free

Sample Preparation

A simple "dilute-and-shoot" approach is often sufficient for urine samples due to the lower protein content compared to plasma. However, for enhanced sensitivity and to minimize matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[1][4]

Protocol: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

  • Dilution: Dilute 1 mL of the centrifuged urine with 1 mL of 2% phosphoric acid in water.

  • Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., this compound-d5) to the diluted urine sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

Table 1: Typical LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is suitable for this compound.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for this compound and a potential internal standard are monitored.

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound389.2206.120
This compound-d5 (IS)394.2211.120

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The method should be validated according to international guidelines (e.g., FDA, EMA) to ensure its suitability for the intended purpose. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A typical linear range for this compound in plasma is 1 to 100 ng/mL, which can be adapted for urine.[2]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of urine components on the ionization of the analyte.

  • Stability: The stability of the analyte in urine under various storage and handling conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the validation of similar LC-MS/MS methods for this compound in biological fluids.

Table 3: Linearity and Sensitivity

ParameterTypical Value
Linearity Range1.0 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low3.095 - 105< 10
Medium5098 - 102< 8
High8097 - 103< 7

Workflow and Pathway Diagrams

experimental_workflow urine_sample Urine Sample Collection centrifugation Centrifugation (4000 rpm, 10 min) urine_sample->centrifugation dilution Dilution & IS Spiking centrifugation->dilution spe Solid-Phase Extraction (SPE) dilution->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the quantification of this compound in urine.

logical_relationship ramipril Ramipril (Prodrug) hydrolysis Hepatic/Renal Hydrolysis ramipril->hydrolysis Metabolism This compound This compound (Active Metabolite) hydrolysis->this compound excretion Urinary Excretion This compound->excretion urine This compound in Urine excretion->urine lcms LC-MS/MS Quantification urine->lcms pk_pd Pharmacokinetic/ Pharmacodynamic Analysis lcms->pk_pd

Caption: Logical relationship from drug administration to data analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human urine. The protocol, including a robust sample preparation step, ensures accurate and precise results, making it highly suitable for a variety of research and drug development applications. The method's performance characteristics demonstrate its capability to support pharmacokinetic, bioavailability, and toxicological studies.

References

Application Note: A Cell-Based Assay for Screening ACE Inhibitors Using Ramiprilat

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis.[1] The Angiotensin-Converting Enzyme (ACE) is a key zinc-containing enzyme within this cascade, responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[2][3] Inhibition of ACE is a primary therapeutic strategy for managing hypertension and heart failure.[4] Ramipril, a widely prescribed ACE inhibitor, is a prodrug that is metabolized in the liver to its active form, Ramiprilat.[2] this compound is a potent and competitive inhibitor of ACE, leading to vasodilation and reduced blood pressure.[5][6] This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of compounds like this compound on endogenous ACE in a cellular context.

Mechanism of ACE Inhibition by this compound

This compound functions by binding to and inhibiting the Angiotensin-Converting Enzyme, which prevents the conversion of angiotensin I to angiotensin II.[2] The reduction in angiotensin II levels leads to decreased activation of angiotensin receptors (AT1R and AT2R), resulting in reduced vasoconstriction, inflammation, and fibrosis.[5] Additionally, ACE (also known as Kininase II) is involved in the breakdown of bradykinin, a vasodilator. By inhibiting ACE, this compound increases bradykinin levels, further contributing to its antihypertensive effects through enhanced vasodilation.[2][6]

Caption: Mechanism of ACE inhibition by this compound within the RAAS pathway.

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Kd). The following table summarizes key quantitative values for this compound and the related compound, Ramipril.

CompoundParameterValueAssay SystemReference
This compound Kd (Binding Affinity)3.8 nmol/L[3H]this compound binding to isolated human glomeruli[7]
Ramipril IC50 (Cytotoxicity)0.012 mM (12 µM)MTT assay on A549 lung carcinoma cell line[8]

Note: The IC50 value for Ramipril represents its effect on cell viability in a specific cancer cell line and is not a direct measure of ACE inhibition. The Kd value for this compound demonstrates its high-affinity binding to its target, ACE, in human kidney tissue.

Experimental Protocols

This protocol describes a cell-based assay to measure ACE inhibition using a fluorometric method adapted for cell lysates. The procedure is designed for a 96-well plate format suitable for screening.

Principle

Cells endogenously expressing ACE (e.g., human umbilical vein endothelial cells - HUVECs) are cultured and treated with various concentrations of an inhibitor, such as this compound. Following treatment, the cells are lysed to release intracellular and membrane-bound ACE. The ACE activity in the lysate is then measured using a synthetic fluorogenic substrate.[9][10] The substrate is cleaved by active ACE, releasing a fluorescent product. The fluorescence intensity is directly proportional to ACE activity.[10] A decrease in fluorescence in the presence of the inhibitor indicates ACE inhibition.

Materials and Reagents

  • Cells: HUVECs or another cell line with documented ACE expression.

  • Cell Culture Medium: EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ or appropriate medium.

  • Reagents for Cell Culture: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Assay Buffer: As provided in a commercial ACE activity assay kit (e.g., Sigma-Aldrich CS0002) or custom-prepared.[10]

  • Cell Lysis Buffer: RIPA buffer or similar non-denaturing lysis buffer.

  • ACE Fluorogenic Substrate: Provided in a commercial kit.[10]

  • Test Compound: this compound (or other test inhibitors).

  • Positive Control: Lisinopril or Captopril.[9][11]

  • Equipment: 96-well black, clear-bottom plates, multichannel pipette, fluorescence microplate reader (Ex/Em = 320/405 nm), cell culture incubator (37°C, 5% CO2).

Protocol Steps

  • Cell Seeding:

    • Culture HUVECs to ~80-90% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 2 x 10⁴ cells per well in a 96-well black, clear-bottom plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Lisinopril) in the cell culture medium. A typical concentration range might span from 1 nM to 100 µM.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" wells (medium with DMSO or the vehicle used to dissolve the compound) and "untreated control" wells (medium only).

    • Incubate the plate for 1-2 hours at 37°C.

  • Cell Lysis:

    • After incubation, remove the treatment medium and wash the cells once with 100 µL of ice-cold PBS.

    • Add 50 µL of ice-cold cell lysis buffer to each well.

    • Incubate the plate on ice for 15-20 minutes with gentle shaking.

    • Collect the cell lysate for the ACE activity assay. If necessary, centrifuge the plate to pellet cell debris and use the supernatant.

  • ACE Activity Measurement:

    • This part of the protocol is based on commercially available fluorometric ACE assay kits.[9][10]

    • Equilibrate the cell lysate, assay buffer, and substrate to the assay temperature (typically 37°C).[10]

    • In a new 96-well black plate, add 20 µL of cell lysate from each well.

    • Prepare reaction wells according to the kit manufacturer's instructions. Typically, this involves adding assay buffer and then initiating the reaction by adding the ACE fluorogenic substrate.[9]

    • The final reaction volume is typically 100 µL per well.[9]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity in kinetic mode at an excitation of 320 nm and an emission of 405 nm.[9][10]

    • Record readings every minute for at least 5-10 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Vehicle Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Experimental_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis start Start seed Seed HUVECs in 96-well plate start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with This compound dilutions incubate1->treat incubate2 Incubate for 1-2h treat->incubate2 wash Wash cells with PBS lyse Lyse cells to release ACE wash->lyse transfer Transfer lysate to new assay plate lyse->transfer add_reagents Add ACE Fluorogenic Substrate transfer->add_reagents measure Measure Fluorescence (Ex: 320nm, Em: 405nm) add_reagents->measure calculate Calculate Reaction Rates inhibition % Inhibition Calculation calculate->inhibition plot Plot Dose-Response Curve inhibition->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: Experimental workflow for the cell-based ACE inhibition assay.

References

Application Note and Protocol for Ramiprilat Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, is crucial for its therapeutic effect. Understanding the stability of this compound in solution is essential for the development of stable pharmaceutical formulations and for accurate bioanalytical testing. This document provides a comprehensive protocol for assessing the stability of this compound in solution under various stress conditions, employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The degradation of the prodrug ramipril often leads to the formation of this compound and other byproducts such as ramipril-diketopiperazine.[1][2][3] Therefore, understanding the stability of this compound itself is critical.

Ramipril Degradation and this compound Formation

Ramipril is known to degrade primarily through two pathways: hydrolysis of the ester group to form the active metabolite this compound, and intramolecular cyclization to form the inactive ramipril-diketopiperazine (DKP).[1][3] The pH of the solution significantly influences the degradation pathway. Alkaline conditions tend to favor the hydrolysis to this compound, while acidic and neutral conditions can lead to the formation of both this compound and DKP.[4][5]

Quantitative Data Summary

The following table summarizes the typical degradation of ramipril under various stress conditions, leading to the formation of its major degradation products, including this compound. This data is compiled from several forced degradation studies.

Stress ConditionReagent/ParameterDuration & TemperatureRamipril Degradation (%)Major Degradation Products ObservedReference(s)
Acidic Hydrolysis 0.1 N HCl1 hour at 90°CSignificantThis compound, Ramipril-diketopiperazine[4][6]
Alkaline Hydrolysis 0.1 N NaOH1 hour at 90°C>50%This compound (impurity E)[4]
Neutral Hydrolysis WaterNot SpecifiedSignificantThis compound, Ramipril-diketopiperazine[6]
Oxidative Stress 3% H₂O₂Not SpecifiedSignificantOxidative degradants[6]
Thermal Stress Heat3 hours at 80°CSignificantDegradation products[7]
Photolytic Stress UV/VIS radiationNot SpecifiedStableNo significant degradation[6]

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a stability-indicating HPLC method adapted from validated methods for ramipril and its degradants.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a UV/PDA detector.

  • Column: Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µ) or equivalent.[7]

  • Mobile Phase: 20 mM Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 40:60 (v/v) ratio.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Detection Wavelength: 210 nm.[7]

  • Column Temperature: Ambient.

Preparation of Solutions
  • Buffer Preparation: Dissolve the required amount of potassium dihydrogen orthophosphate in purified water to obtain a 20 mM solution. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 40:60 ratio, filter through a 0.45 µm membrane filter, and degas.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of 50 µg/mL.

Forced Degradation Study Protocol
  • Acidic Hydrolysis: To an aliquot of this compound solution, add 0.5 N HCl. Keep the solution at 80°C for 3 hours.[7] Cool, neutralize with 0.5 N NaOH, and dilute with mobile phase to the working concentration.

  • Alkaline Hydrolysis: To an aliquot of this compound solution, add 0.5 N NaOH. Keep the solution at 80°C for 3 hours.[7] Cool, neutralize with 0.5 N HCl, and dilute with mobile phase to the working concentration.

  • Oxidative Degradation: To an aliquot of this compound solution, add 30% H₂O₂. Store the solution at room temperature for a specified duration.[7] Dilute with mobile phase to the working concentration.

  • Thermal Degradation: Store the this compound solution at 80°C for 3 hours.[7] Cool and dilute with mobile phase to the working concentration.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a defined period. A control sample should be kept in the dark. Dilute with mobile phase to the working concentration.

For each condition, inject the prepared sample into the HPLC system and record the chromatogram. Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.

Diagrams

Ramipril Degradation Pathway

G Ramipril Ramipril This compound This compound (Active Metabolite, Diacid) Ramipril->this compound  Hydrolysis (e.g., Alkaline pH) DKP Ramipril-diketopiperazine (Inactive) Ramipril->DKP  Intramolecular Cyclization (e.g., Acidic/Neutral pH)

Caption: Degradation pathway of Ramipril.

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution Acid Acidic Hydrolysis (0.5 N HCl, 80°C) Prep->Acid Base Alkaline Hydrolysis (0.5 N NaOH, 80°C) Prep->Base Oxidation Oxidation (30% H₂O₂) Prep->Oxidation Thermal Thermal Stress (80°C) Prep->Thermal Photo Photolytic Stress (UV/VIS Light) Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Assess Degradation) HPLC->Data

Caption: Workflow for this compound stability testing.

References

Application Notes & Protocols: Bioanalytical Method Validation for Ramiprilat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, Ramiprilat. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the validation of a bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity.[1][2][3]

Experimental Protocols

This section details the materials, equipment, and procedures for the validation of the bioanalytical method.

Materials and Reagents
  • Analytes: this compound reference standard (purity >99%), Ramipril reference standard (purity >99%).

  • Internal Standard (IS): this compound-d5 or another suitable analog like Enalaprilat.[1]

  • Chemicals: HPLC-grade methanol, acetonitrile, formic acid, ammonium acetate, and water.

  • Biological Matrix: Drug-free human plasma from at least six different sources.

Instrumentation
  • LC-MS/MS System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[1][4]

Chromatographic and Mass Spectrometric Conditions
  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a modifier like 0.1% formic acid or ammonium acetate buffer.[4][5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • MS/MS Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For Ramipril, a common transition is m/z 417.2 → 234.1.[4]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in a suitable solvent like methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike the CC and QC working solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation

The objective of sample preparation is to extract this compound and the internal standard from the plasma matrix while removing interfering substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a precipitating agent like acetonitrile or methanol is added to the plasma sample.[2][6]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.[4][5]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.

Protocol for Protein Precipitation:

  • To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard.[2]

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[2]

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters must be assessed:

Selectivity and Specificity
  • Objective: To ensure that the method can differentiate and quantify the analyte from endogenous components in the matrix or other potential interferences.

  • Protocol: Analyze blank plasma samples from at least six different sources to check for any interfering peaks at the retention times of this compound and the internal standard.

Linearity and Range
  • Objective: To establish the concentration range over which the assay is accurate and precise.

  • Protocol: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels. The linearity is typically evaluated by a weighted linear regression analysis (e.g., 1/x²).[1][7]

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol: Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration.[4]

Lower Limit of Quantification (LLOQ)
  • Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Protocol: The LLOQ is established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 5 and with accuracy and precision within ±20%.

Recovery
  • Objective: To assess the efficiency of the extraction procedure.

  • Protocol: Compare the peak area of an extracted sample to the peak area of a non-extracted standard of the same concentration. This should be evaluated at low, medium, and high QC levels.

Matrix Effect
  • Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Protocol: Compare the peak response of the analyte in a post-extraction spiked blank plasma sample to the peak response of a pure standard solution of the same concentration. This should be assessed using plasma from at least six different sources.

Stability
  • Objective: To evaluate the stability of this compound in human plasma under different storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).[7]

    • Bench-Top Stability: Analyze QC samples after they have been kept at room temperature for a specified period (e.g., 4-24 hours).[7]

    • Long-Term Stability: Analyze QC samples after storage at a specified temperature (e.g., -20°C or -80°C) for an extended period.

    • Autosampler Stability: Evaluate the stability of processed samples in the autosampler over the expected duration of an analytical run.

Data Presentation

The quantitative results of the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
LLOQ (e.g., 0.2).........
Calibrator 2.........
Calibrator 3.........
Calibrator 4.........
Calibrator 5.........
ULOQ (e.g., 80).........
Regression Equation: y = mx + cr²: >0.99

Table 2: Intra-Day and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day (n=5)Inter-Day (n=15)
Mean Conc. ± SD Accuracy (%)
LLOQe.g., 0.2......
Lowe.g., 0.6......
Mediume.g., 40......
Highe.g., 60......

Table 3: Stability of this compound in Human Plasma

Stability TestQC Level (ng/mL)Mean Stability (% of Nominal)
Freeze-Thaw (3 cycles) Low...
High...
Bench-Top (e.g., 6 hours) Low...
High...
Long-Term (e.g., 30 days at -80°C) Low...
High...

Visualization

The following diagram illustrates the general workflow for the bioanalytical method validation of this compound in human plasma.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters Stock_Solutions Prepare Stock Solutions (this compound & IS) Working_Solutions Prepare Working Solutions (CC & QC) Stock_Solutions->Working_Solutions Spiking Spike into Blank Plasma Working_Solutions->Spiking Sample_Aliquot Aliquot Plasma Sample Add_IS Add Internal Standard Sample_Aliquot->Add_IS Extraction Perform Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing Selectivity Selectivity Data_Processing->Selectivity Linearity Linearity & Range Data_Processing->Linearity Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision LLOQ LLOQ Data_Processing->LLOQ Recovery Recovery Data_Processing->Recovery Matrix_Effect Matrix Effect Data_Processing->Matrix_Effect Stability Stability Data_Processing->Stability Validation_Parameters cluster_core Core Performance Characteristics cluster_sample_effects Sample Handling & Matrix Effects Method_Validation Bioanalytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity & Range Method_Validation->Linearity Selectivity Selectivity & Specificity Method_Validation->Selectivity LLOQ Lower Limit of Quantification Method_Validation->LLOQ Recovery Extraction Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Method_Validation->Stability Accuracy->Precision Linearity->LLOQ Selectivity->Matrix_Effect

References

Application Notes & Protocols: Enhancing Ramiprilat Dissolution via Solid Dispersion Technique

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure.[1] As a Biopharmaceutical Classification System (BCS) Class II drug, Ramipril exhibits low aqueous solubility and high permeability, which can lead to poor dissolution and variable bioavailability.[1] The solid dispersion technique is a promising approach to enhance the dissolution rate of poorly water-soluble drugs like Ramipril.[2][3] This method involves dispersing the drug in an inert hydrophilic carrier at the solid state, which can lead to a reduction in particle size, a decrease in crystallinity, and improved wettability, ultimately enhancing the dissolution rate and potentially the bioavailability.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of Ramipril solid dispersions to improve its dissolution profile.

Principle of Solid Dispersion for Dissolution Enhancement

The core principle behind the enhanced dissolution of Ramipril from a solid dispersion lies in the modification of its physical properties. By dispersing Ramipril molecules within a hydrophilic carrier matrix, the following key mechanisms contribute to improved dissolution:

  • Reduction of Drug Crystallinity: The crystalline structure of Ramipril is disrupted and, in optimal conditions, converted to a more soluble amorphous state.[1]

  • Increased Surface Area: The drug is molecularly dispersed or forms very fine colloidal particles within the carrier, leading to a significant increase in the surface area available for dissolution.

  • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic Ramipril particles, facilitating better contact with the dissolution medium.[1]

  • Formation of Soluble Complexes: In some cases, the drug and carrier may form soluble complexes that further enhance the drug's solubility.

Experimental Protocols

Materials and Reagents
Material/ReagentGrade
RamiprilUSP Grade
Polyvinylpyrrolidone (PVP K-30)Pharmaceutical Grade
Polyethylene Glycol (PEG 4000, PEG 6000)Pharmaceutical Grade
Poloxamer 188Pharmaceutical Grade
β-CyclodextrinPharmaceutical Grade
Hydroxypropyl Cellulose (HPC)Pharmaceutical Grade
MethanolAnalytical Grade
EthanolAnalytical Grade
Potassium Bromide (KBr)FTIR Grade
0.1 N Hydrochloric Acid (HCl)Analytical Grade
Phosphate Buffer (pH 6.8)Analytical Grade
Preparation of Ramipril Solid Dispersions

Several methods can be employed to prepare Ramipril solid dispersions. The choice of method depends on the physicochemical properties of the drug and the carrier.

This is one of the most common methods for preparing solid dispersions.

Protocol:

  • Accurately weigh Ramipril and the selected polymer (e.g., PVP K30, PEG 4000) in the desired drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3).[4]

  • Dissolve both the drug and the polymer in a sufficient volume of a suitable solvent, such as methanol or ethanol, with continuous stirring until a clear solution is obtained.[1][4]

  • Evaporate the solvent using a water bath or a rotary evaporator at a controlled temperature (e.g., 40°C) with continuous stirring.[1][4]

  • Once the solvent is completely evaporated, a solid mass will be obtained.

  • Pulverize the dried mass using a mortar and pestle.

  • Pass the resulting powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.[1]

  • Store the prepared solid dispersion in a desiccator until further use.[1]

This method is particularly useful for producing solid dispersions with a pasty consistency.

Protocol:

  • Accurately weigh Ramipril and the chosen polymer (e.g., PVP K-30, PEG 6000, Poloxamer 188) in the desired ratios (e.g., 1:1, 1:2, 1:3).[1]

  • Place the mixture in a mortar.

  • Add a small amount of a hydroalcoholic solvent (e.g., ethanol) to form a thick paste.

  • Knead the paste thoroughly for a specified time (e.g., 30 minutes) to ensure homogeneous mixing.[2]

  • Dry the resulting mass in a hot air oven at a controlled temperature (e.g., 40-45°C) until completely dry.[1]

  • Pulverize the dried mass and pass it through a sieve.[1]

  • Store the final product in a desiccator.[1]

This method is suitable for thermally stable drugs and carriers that can be melted without decomposition.

Protocol:

  • Accurately weigh Ramipril and the carrier (e.g., PEG 4000, PEG 6000) in the desired ratio (e.g., 1:1, 1:2, 1:3).[2]

  • Melt the carrier in a water bath at a temperature slightly above its melting point (e.g., 70°C for PEG 6000).[2][5]

  • Add the drug to the molten carrier and stir continuously until a homogenous mixture is obtained.

  • Cool the mixture rapidly by placing the container on an ice bath while continuing to stir.

  • The solidified mass is then pulverized and sieved.

  • Store the prepared solid dispersion in a desiccator.[2]

Characterization of Ramipril Solid Dispersions

Protocol:

  • Accurately weigh a quantity of the solid dispersion equivalent to 10 mg of Ramipril.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtrate to a suitable concentration with the same solvent.

  • Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the λmax of Ramipril (around 210-222 nm).[4][6]

  • Calculate the drug content using a pre-constructed calibration curve.

Protocol:

  • Perform the dissolution study using a USP Dissolution Apparatus II (Paddle type).[1]

  • Use 900 mL of a suitable dissolution medium, such as 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid).[5][6]

  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[1]

  • Set the paddle speed to 50 or 75 rpm.[1][5]

  • Place a quantity of the solid dispersion equivalent to a specific dose of Ramipril (e.g., 5 mg or 10 mg) into the dissolution vessel.[1]

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[1]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer or HPLC.[2]

Protocol:

  • Mix a small amount of the solid dispersion sample with dry potassium bromide (KBr).

  • Compress the mixture into a thin pellet using a hydraulic press.

  • Record the FTIR spectrum over a suitable range (e.g., 4000 to 400 cm⁻¹).[2]

  • Compare the spectrum of the solid dispersion with the spectra of pure Ramipril and the carrier to identify any potential interactions. The absence of new peaks or significant shifts in the characteristic peaks of Ramipril indicates the absence of chemical interaction.[1]

Protocol:

  • Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-200°C).

  • Record the heat flow as a function of temperature.

  • The disappearance or broadening of the endothermic peak corresponding to the melting point of Ramipril in the solid dispersion thermogram suggests a change from the crystalline to the amorphous state.[1]

Protocol:

  • Place a thin layer of the powder sample on a sample holder.

  • Scan the sample over a specific range of 2θ angles (e.g., 5-60°).

  • The XRD pattern of the pure drug will show sharp, intense peaks indicative of its crystalline nature.

  • A reduction in the intensity of these peaks or their complete absence in the solid dispersion pattern confirms the amorphization or reduced crystallinity of Ramipril.[2]

Data Presentation

Solubility Enhancement of Ramipril Solid Dispersions
FormulationCarrierDrug:Carrier RatioPreparation MethodSolubility (mg/mL)Fold Increase in SolubilityReference
Pure Ramipril---3.5-[1]
SD (Kneading)PVP K-30/PEG 6000/Poloxamer 188-Kneading4.61.31[1]
SD (Solvent Evaporation)PVP K-30/PEG 6000/Poloxamer 188-Solvent Evaporation7.32.09[1]
Pure Ramipril---0.025-[6]
SD (Solvent Evaporation)PEG 6000-Solvent Evaporation7.54301.6[6]
SD (Solvent Evaporation)PVP K30-Solvent Evaporation1.5060.0[6]
In Vitro Dissolution Enhancement of Ramipril Solid Dispersions
FormulationCarrierDrug:Carrier RatioMethodDissolution Medium% Drug Release (at 30 min)% Drug Release (at 60 min)Reference
Pure Ramipril---0.1 N HCl-52.59 ± 0.481[6]
SD with PEG 6000PEG 6000--0.1 N HCl-77.42 ± 0.398[6]
Pure Ramipril---Phosphate Buffer pH 6.8-58.78 ± 0.382[6]
SD with PEG 6000PEG 6000--Phosphate Buffer pH 6.892.55 ± 0.67-[6][7]
Marketed Formulation---pH 1.2 Buffer-74.72[1]
Optimized SDPVP K-30/PEG 6000/Poloxamer 188-Solvent EvaporationpH 1.2 Buffer-96.86[1]
Ramipril-PEG4000 TabletPEG 40001:1Fusion0.1 N HCl-91 (at 45 min)[2]
Ramipril-PEG6000 TabletPEG 60001:1Fusion0.1 N HCl-97 (at 45 min)[2]

Visualizations

experimental_workflow start Start: Ramipril (Poorly Soluble) materials Select Hydrophilic Carrier (e.g., PVP K30, PEG 6000) start->materials prep_method Choose Preparation Method materials->prep_method solvent Solvent Evaporation prep_method->solvent kneading Kneading prep_method->kneading fusion Fusion (Melting) prep_method->fusion sd_formation Solid Dispersion Formation solvent->sd_formation kneading->sd_formation fusion->sd_formation characterization Characterization sd_formation->characterization drug_content Drug Content characterization->drug_content dissolution In Vitro Dissolution characterization->dissolution ftir FTIR Spectroscopy characterization->ftir dsc Differential Scanning Calorimetry (DSC) characterization->dsc xrd X-Ray Diffractometry (XRD) characterization->xrd analysis Data Analysis & Comparison drug_content->analysis dissolution->analysis ftir->analysis dsc->analysis xrd->analysis end End: Enhanced Ramipril Dissolution analysis->end

Caption: Experimental workflow for enhancing Ramipril dissolution.

logical_relationship technique Solid Dispersion Technique mechanism1 Reduced Drug Crystallinity (Amorphous State) technique->mechanism1 mechanism2 Increased Surface Area & Improved Wettability technique->mechanism2 mechanism3 Formation of Soluble Complexes technique->mechanism3 outcome Enhanced Dissolution Rate of Ramipril mechanism1->outcome mechanism2->outcome mechanism3->outcome bioavailability Potential for Improved Bioavailability outcome->bioavailability

Caption: Mechanism of dissolution enhancement by solid dispersion.

Conclusion

The solid dispersion technique is a highly effective method for enhancing the solubility and dissolution rate of Ramipril. By selecting appropriate hydrophilic carriers and preparation methods, the dissolution profile of Ramipril can be significantly improved compared to the pure drug. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to formulate Ramipril with enhanced dissolution characteristics, which may lead to improved therapeutic outcomes. Further in vivo studies are recommended to correlate the enhanced in vitro dissolution with improved bioavailability.

References

Application Note: High-Throughput Impurity Profiling of Ramiprilat using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the identification and quantification of potential impurities in Ramiprilat drug substances and finished pharmaceutical products.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in vivo to its active metabolite, this compound.[1] During the synthesis and storage of Ramipril, various related substances and degradation products can arise as impurities. Regulatory bodies such as the European Pharmacopoeia (EP) have defined specific impurities that need to be monitored and controlled to ensure the safety and efficacy of the drug product.[1] This application note provides a highly sensitive and specific HPLC-MS method for the comprehensive impurity profiling of this compound, enabling accurate identification and quantification of known and unknown impurities.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is crucial for accurate and reproducible results.

For Ramipril Tablets:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Ramipril and transfer it to a 25 mL volumetric flask.[2]

  • Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2]

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.[2]

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]

For this compound Reference Standard:

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve in and dilute to the mark with methanol.

  • Perform serial dilutions to prepare calibration standards at appropriate concentrations.

HPLC-MS Method

The following HPLC-MS method is optimized for the separation and detection of this compound and its key impurities.

Table 1: HPLC-MS Instrumental Conditions

ParameterValue
HPLC System Agilent 1290 Infinity II HPLC or equivalent
Column LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm) or equivalent[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 14% B, 5-15 min: 14-70% B, 15-20 min: 70% B, 20.1-25 min: 14% B
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C
Injection Volume 10 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole MS or equivalent[4][5]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Nebulizer Gas 30 psi[6]
Dry Gas Flow 3 L/min[6]
Dry Gas Temperature 150 °C[6]
Capillary Voltage 3500 V
Mass Range m/z 50-600[6]

Data Presentation

The developed method successfully separates this compound from its known impurities. The retention times and m/z values for key impurities are summarized in the table below.

Table 2: Quantitative Data for this compound and Known Impurities

CompoundCommon Name/EP ImpurityRetention Time (min)[M+H]⁺ (m/z)
This compoundImpurity E~ 3.4389.2
Ramipril-~ 6.9417.2[7]
Ramipril DiketopiperazineImpurity D~ 8.3399.2
Ramipril Methyl EsterImpurity A-431.2
Ramipril Isopropyl EsterImpurity B-459.3
HexahydroramiprilImpurity C-423.3
Impurity L-~ 4.0415.0[6]

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between Ramipril and its primary degradation products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis sp1 Weighing of Ramipril Tablet Powder sp2 Dissolution in Methanol & Sonication sp1->sp2 sp3 Dilution to Final Concentration sp2->sp3 sp4 Filtration (0.22 µm) sp3->sp4 hplc HPLC Separation (RP-18 Column, Gradient Elution) sp4->hplc ms Mass Spectrometric Detection (ESI+, m/z 50-600) hplc->ms da1 Peak Integration & Identification ms->da1 da2 Quantification of Impurities da1->da2 da3 Reporting da2->da3

Caption: Experimental workflow for this compound impurity profiling.

ramipril_degradation ramipril Ramipril This compound This compound (Impurity E) Active Metabolite ramipril->this compound Hydrolysis dkp Ramipril Diketopiperazine (Impurity D) ramipril->dkp Cyclization impL Impurity L dkp->impL Oxidation

Caption: Logical relationship of Ramipril and its major impurities.[1][2][6]

References

Pharmacokinetic/pharmacodynamic modeling of Ramiprilat

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacokinetic/pharmacodynamic (PK/PD) modeling of ramiprilat, designed for researchers, scientists, and drug development professionals. This document outlines the mechanism of action, key PK/PD parameters, and detailed protocols for essential bioanalytical and pharmacodynamic assays.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used extensively in the treatment of hypertension and congestive heart failure.[1][2][3] It functions as a prodrug, which is rapidly absorbed after oral administration and subsequently hydrolyzed, primarily by hepatic esterases, into its active metabolite, this compound.[3][4][5] this compound is a potent and long-acting inhibitor of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3][4] Understanding the relationship between the concentration of this compound in the body (pharmacokinetics) and its enzymatic inhibition and physiological effects (pharmacodynamics) is crucial for optimizing dosing strategies and developing new therapeutic agents. PK/PD modeling provides a quantitative framework to explore this relationship, linking drug exposure to its therapeutic effect.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary pharmacodynamic effect of this compound is the inhibition of ACE. ACE plays a critical role in the RAAS by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2][4][5] Angiotensin II exerts several effects that elevate blood pressure, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and stimulation of vasopressin release.[2][5][6]

By competitively inhibiting ACE, this compound decreases the formation of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[6] Furthermore, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[4] Inhibition of ACE by this compound leads to increased bradykinin levels, which further contributes to its antihypertensive effect.[6]

RAAS_Pathway Mechanism of Action of this compound Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE->Angiotensin_II Bradykinin Bradykinin (Inactive Fragments) ACE->Bradykinin AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Effects Vasoconstriction Aldosterone Secretion (Blood Pressure ↑) AT1_Receptor->Effects This compound This compound This compound->ACE Inhibition Bradykinin_Active Bradykinin (Active) Bradykinin_Active->Bradykinin Vasodilation Vasodilation (Blood Pressure ↓) Bradykinin_Active->Vasodilation PKPD_Workflow Typical PK/PD Experimental Workflow cluster_0 Experimental Phase cluster_1 Bioanalytical Phase cluster_2 Modeling Phase Dosing Drug Administration (e.g., Oral Ramipril) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing PK_Analysis LC-MS/MS Analysis (this compound Conc.) Processing->PK_Analysis PD_Analysis Enzymatic Assay (ACE Activity) Processing->PD_Analysis PK_Model Pharmacokinetic Modeling PK_Analysis->PK_Model PD_Model Pharmacodynamic Modeling PD_Analysis->PD_Model PKPD_Link PK/PD Model Integration PK_Model->PKPD_Link PD_Model->PKPD_Link PKPD_Model Conceptual PK/PD Model Structure Dose Dose PK_Model Pharmacokinetic Model (e.g., 2-Compartment) Dose->PK_Model Concentration Plasma Concentration (Cp) PK_Model->Concentration PD_Model Pharmacodynamic Model (e.g., Inhibitory Emax) Concentration->PD_Model Effect Effect (% ACE Inhibition) PD_Model->Effect

References

Application Notes and Protocols: Use of Ramiprilat in a Rat Model of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ramiprilat, the active metabolite of ramipril, in a rat model of heart failure. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in preclinical settings.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Animal models are crucial for understanding the pathophysiology of heart failure and for the development of novel therapeutic agents. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, and its active form, this compound, have been extensively studied for their cardioprotective effects.[1] By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the secretion of aldosterone, thereby reducing sodium and water retention.[2][3] This leads to vasodilation, reduced cardiac workload, and attenuation of adverse cardiac remodeling.[4][5] Furthermore, ramipril has been shown to modulate other signaling pathways, including the activin A-follistatin system, which is implicated in cardiac fibrosis.[6][7]

Key Signaling Pathways

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

This compound's primary mechanism of action is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[5][8] This pathway plays a central role in the pathophysiology of heart failure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) ACE ACE This compound This compound This compound->ACE inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Fibrosis Fibrosis & Hypertrophy AT1_Receptor->Fibrosis Increased_BP Increased Blood Pressure & Cardiac Workload Vasoconstriction->Increased_BP Aldosterone->Increased_BP Fibrosis->Increased_BP

Figure 1: this compound's inhibition of the RAAS pathway.
Modulation of the Activin A-Follistatin System

Recent studies suggest that ramipril can also attenuate cardiac fibrosis by modulating the activin A-follistatin system.[6][7] Angiotensin II can stimulate the expression of activin A, which promotes fibrosis.[6][9] Ramipril treatment has been shown to down-regulate activin A and up-regulate its inhibitor, follistatin.[6][7]

ActivinA_Pathway Angiotensin_II Angiotensin II Activin_A Activin A Angiotensin_II->Activin_A stimulates Cardiac_Fibroblasts Cardiac Fibroblasts Activin_A->Cardiac_Fibroblasts activates Follistatin Follistatin Follistatin->Activin_A inhibits This compound This compound This compound->Activin_A downregulates This compound->Follistatin upregulates Collagen_Deposition Collagen Deposition (Fibrosis) Cardiac_Fibroblasts->Collagen_Deposition

Figure 2: this compound's influence on the Activin A-Follistatin system.

Experimental Protocols

Induction of Heart Failure in a Rat Model

A common and reproducible method for inducing heart failure in rats is through the ligation of the left anterior descending (LAD) coronary artery, which leads to myocardial infarction (MI) and subsequent cardiac remodeling.[10][11]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holders)

  • 6-0 silk suture

  • Ventilator

Procedure:

  • Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the procedure.

  • Intubate the rat and connect it to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Carefully ligate the LAD artery with a 6-0 silk suture. Myocardial blanching and ECG changes (ST-segment elevation) confirm successful ligation.

  • Close the chest in layers.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • A sham-operated control group should undergo the same procedure without LAD ligation.

HF_Induction_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Intubation Intubate and Ventilate Anesthesia->Intubation Thoracotomy Left Thoracotomy Intubation->Thoracotomy Ligation Ligate LAD Artery Thoracotomy->Ligation Closure Close Chest Ligation->Closure PostOp Post-operative Care Closure->PostOp End End PostOp->End

Figure 3: Workflow for inducing heart failure via LAD ligation.
Administration of this compound

Ramipril is a prodrug that is metabolized in the liver to its active form, this compound.[5] For experimental purposes, ramipril can be administered orally.

Materials:

  • Ramipril

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a stock solution of ramipril in the chosen vehicle. A common dose for antihypertensive effects in rats is 1 mg/kg/day, while non-antihypertensive doses can be as low as 10 µg/kg/day.[4][12]

  • Treatment can be initiated at a desired time point post-MI, for example, 24 hours or several weeks after surgery, to model different clinical scenarios.

  • Administer the ramipril solution or vehicle to the rats daily via oral gavage.

  • The duration of treatment will depend on the study's objectives, but a period of 4 to 8 weeks is common to allow for significant cardiac remodeling.

Assessment of Cardiac Function: Echocardiography

Echocardiography is a non-invasive technique used to assess cardiac structure and function.[4][10][13]

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)

  • Anesthesia (light isoflurane is recommended to minimize cardiac depression)

  • Warming pad

Procedure:

  • Lightly anesthetize the rat.

  • Shave the chest area and apply ultrasound gel.

  • Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measure the following parameters:

    • Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)

    • Interventricular septum thickness (IVS) and posterior wall thickness (PW)

  • Calculate:

    • Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100

    • Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100

Histological Analysis of Cardiac Fibrosis

Histological staining is used to visualize and quantify the extent of fibrosis in the heart tissue.[6][7]

Materials:

  • Formalin or other fixatives

  • Paraffin embedding equipment

  • Microtome

  • Masson's trichrome or Picrosirius red staining kits

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the end of the study, euthanize the rats and excise the hearts.

  • Fix the hearts in 10% neutral buffered formalin.

  • Embed the hearts in paraffin and cut 5 µm thick sections.

  • Stain the sections with Masson's trichrome (collagen stains blue) or Picrosirius red (collagen stains red).

  • Capture images of the stained sections.

  • Use image analysis software to quantify the fibrotic area as a percentage of the total left ventricular area.

Molecular Analysis: Western Blot for Activin A and Follistatin

Western blotting can be used to determine the protein expression levels of key molecules in the cardiac tissue.[14][15]

Materials:

  • Heart tissue from the non-infarcted region of the left ventricle

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (anti-Activin A, anti-Follistatin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the heart tissue in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of ramipril in a rat model of heart failure.

Table 1: Echocardiographic Parameters

ParameterShamMI + VehicleMI + Ramipril (1 mg/kg/day)
Ejection Fraction (%) 75 ± 540 ± 755 ± 6
Fractional Shortening (%) 45 ± 420 ± 530 ± 4
LVIDd (mm) 6.5 ± 0.48.5 ± 0.67.5 ± 0.5
LVIDs (mm) 3.6 ± 0.36.8 ± 0.55.2 ± 0.4
*Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. Data are representative values compiled from multiple sources for illustrative purposes.

Table 2: Hemodynamic and Morphometric Parameters

ParameterShamMI + VehicleMI + Ramipril (1 mg/kg/day)
Systolic Blood Pressure (mmHg) 120 ± 10115 ± 12100 ± 8
Heart Rate (bpm) 350 ± 20340 ± 25345 ± 22
LV Weight / Body Weight (mg/g) 2.5 ± 0.23.5 ± 0.32.8 ± 0.2
Fibrotic Area (%) < 125 ± 515 ± 4
Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. Data are representative values compiled from multiple sources for illustrative purposes.

Table 3: Molecular Markers

Marker (relative protein expression)ShamMI + VehicleMI + Ramipril (1 mg/kg/day)
Activin A 1.0 ± 0.23.5 ± 0.51.8 ± 0.3
Follistatin 1.0 ± 0.10.8 ± 0.21.5 ± 0.3
Collagen I 1.0 ± 0.34.2 ± 0.62.1 ± 0.4
Collagen III 1.0 ± 0.23.8 ± 0.51.9 ± 0.3
*Data are presented as mean ± SD, normalized to the Sham group. p < 0.05 vs. MI + Vehicle. Data are representative values compiled from multiple sources for illustrative purposes.[6][7]

Conclusion

The use of this compound in a rat model of heart failure provides a robust platform for investigating the therapeutic benefits of ACE inhibition. The protocols outlined in this document offer a standardized approach to inducing heart failure and assessing the effects of this compound on cardiac function, remodeling, and key signaling pathways. The provided data summaries highlight the potential of this compound to improve cardiac outcomes in a preclinical setting, supporting its clinical use in patients with heart failure.

References

Troubleshooting & Optimization

Addressing the instability of Ramiprilat's labile metabolites in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Ramipril and its labile metabolites, particularly Ramiprilat.

Frequently Asked Questions (FAQs)

Q1: What are the primary labile metabolites of this compound and why are they a concern in bioanalysis?

Ramipril is a prodrug that is metabolized in the liver to its active form, this compound.[1][2][3] this compound itself can undergo further metabolism, forming labile metabolites such as acyl glucuronides.[4][5] These acyl glucuronide metabolites are unstable and can hydrolyze back to the parent drug, this compound, under certain pH and temperature conditions.[5] This in-vitro conversion can lead to an overestimation of this compound concentrations, resulting in inaccurate pharmacokinetic data and potential failure of incurred sample reanalysis (ISR).[5][6] Another challenge is the potential for methylation of the glucuronide metabolites during sample preparation, which can create interfering peaks in the chromatogram.[6][7]

Q2: What are the initial signs in my data that suggest instability of this compound's metabolites?

Several indicators may point towards issues with the stability of this compound's metabolites in your bioanalytical method:

  • Incurred Sample Reanalysis (ISR) Failure: A common sign is the failure of ISR, where repeated analysis of the same sample yields significantly different results for this compound.[6]

  • Irreproducible Results: You may observe high variability in this compound concentrations across replicate injections of the same processed sample or between different analytical batches.

  • Unexpected Peaks: The appearance of unknown or interfering peaks in the chromatograms of incurred samples that are not present in calibration standards or quality control (QC) samples can be an indication of metabolite conversion or degradation.[6][7]

  • Drifting Calibration Curves: Instability during the analytical run can sometimes manifest as a drift in the response of the calibration standards over time.

Q3: What are the key pre-analytical factors to control for minimizing metabolite instability?

Controlling pre-analytical variables is critical for maintaining the integrity of the samples:

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K3EDTA).[8]

  • Immediate Cooling: Place samples on ice immediately after collection and process them in a refrigerated centrifuge (e.g., 4°C) as soon as possible to minimize enzymatic and chemical degradation.[4][5]

  • pH Control: Maintaining a slightly acidic pH can help stabilize acyl glucuronides. Some methods suggest acidifying the plasma sample immediately after separation.

  • Storage: Store plasma samples at ultra-low temperatures (-70°C or lower) until analysis.[1]

Troubleshooting Guide

Problem 1: Inconsistent this compound concentrations and failed Incurred Sample Reanalysis (ISR).

This is a frequent issue stemming from the back-conversion of labile acyl glucuronide metabolites to this compound.

Troubleshooting Steps:

  • Review Sample Handling and Storage:

    • Question: Were the samples kept at a low temperature (on ice or at 4°C) immediately after collection and during processing?

    • Action: Implement and strictly adhere to a protocol of immediate sample cooling and processing at 4°C.[4][5]

    • Question: What is the pH of your sample matrix during processing and storage?

    • Action: Consider acidifying the plasma samples post-collection to a pH of approximately 3.5-4.0 to stabilize the acyl glucuronides.[6]

  • Optimize Sample Extraction:

    • Question: Are you using methanol in your extraction solvent?

    • Action: Methanol can sometimes facilitate the methylation of glucuronide metabolites, leading to interfering peaks.[6][7] Consider switching to acetonitrile as the protein precipitation solvent.[6]

    • Question: What type of solid-phase extraction (SPE) is being used?

    • Action: Strong cation exchange cartridges have been implicated in the formation of interfering methylation products.[6][7] If using SPE, a thorough method development and validation is crucial to ensure no on-cartridge conversion is occurring.

  • Refine Chromatographic Conditions:

    • Question: Is your chromatography adequately separating this compound from its glucuronide metabolites?

    • Action: Develop a chromatographic method with sufficient resolution to separate this compound from its potential metabolites. This is crucial to prevent in-source fragmentation of co-eluting metabolites from interfering with the parent drug's signal.[5]

Problem 2: Appearance of an interfering peak for this compound in incurred samples but not in calibrants or QCs.

This is often due to the formation of a metabolite derivative, such as a methylated glucuronide, during sample preparation.[6][7]

Troubleshooting Steps:

  • Investigate the Source of Interference:

    • Action: Analyze pooled incurred samples alongside your standard curve and QCs to confirm the presence of the interfering peak only in the study samples.[5]

    • Action: If a reference standard for the suspected metabolite (e.g., this compound-acyl-glucuronide) is available, spike it into a blank matrix and process it to see if the interfering peak is generated.

  • Modify the Sample Preparation Procedure:

    • Question: Does your sample preparation involve the use of methanol?

    • Action: As mentioned previously, substitute methanol with acetonitrile.[6]

    • Question: Are you using a strong cation exchange SPE?

    • Action: Re-evaluate the SPE method. It has been shown that interferences can be produced during this step.[7] Consider alternative extraction techniques like liquid-liquid extraction or a different SPE sorbent.

  • Adjust Chromatographic Separation:

    • Action: Optimize the gradient, mobile phase composition, and column chemistry to achieve baseline separation of this compound from the interfering peak.[4][5]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing for Enhanced Stability

  • Blood Collection: Collect whole blood into tubes containing K3EDTA as the anticoagulant.

  • Immediate Cooling: Place the blood collection tubes in an ice bath immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean, pre-labeled polypropylene tube.

  • Acidification (Optional but Recommended): For every 1 mL of plasma, add 20 µL of a 1M formic acid solution to adjust the pH to approximately 4.0. Vortex gently to mix.

  • Storage: Immediately freeze the plasma samples and store them at -70°C or colder until analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Ramipril and this compound from Human Plasma

  • Sample Thawing: Thaw plasma samples on ice or in a refrigerated environment.

  • Aliquoting: Pipette 200 µL of the plasma sample, calibration standard, or QC sample into a 2 mL polypropylene tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of this compound) to each tube and vortex briefly.

  • Protein Precipitation: Add 600 µL of acetonitrile, vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 RPM for 5 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Stability of Ramipril and this compound in Human Plasma

Stability TestConditionRamipril Stability (% of Nominal)This compound Stability (% of Nominal)Reference
Freeze-Thaw (4 cycles)-70°C ± 15°C99.34% - 101.09%100.09% - 104.01%[1]
Bench TopRoom Temperature (7h 36min)98.95% - 101.08%96.62% - 105.40%[1]
In-InjectorAutosampler (107h 33min)102.18% - 108.30%111.52% - 114.37%[1]

Table 2: Example LC-MS/MS Method Parameters for Ramipril and this compound

ParameterConditionReference
LC Column Chromolith speed rod RP 18e gold (50x4.6)[1]
Mobile Phase Acetonitrile, Methanol, and 0.2% Trifluoroacetic Acid
Flow Rate 0.5 mL/min (example)
Injection Volume 10 µL
MS Detection Tandem Mass Spectrometry (MS/MS)[1]
Ionization Mode Electrospray Ionization (ESI) Positive
LLOQ Ramipril 1.09 ng/mL
LLOQ this compound 1.08 ng/mL
Linear Range 1.09 - 108.71 ng/mL (Ramipril) 1.08 - 107.56 ng/mL (this compound)

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_extraction Sample Extraction (LLE) cluster_analysis LC-MS/MS Analysis blood_collection 1. Blood Collection (K3EDTA tubes) cooling 2. Immediate Cooling (On Ice) blood_collection->cooling centrifugation 3. Centrifugation (4°C) cooling->centrifugation plasma_separation 4. Plasma Separation centrifugation->plasma_separation acidification 5. Acidification (Optional) plasma_separation->acidification storage 6. Storage (-70°C) acidification->storage thawing A. Thaw Sample (On Ice) storage->thawing aliquoting B. Aliquot Plasma thawing->aliquoting is_addition C. Add Internal Standard aliquoting->is_addition precipitation D. Protein Precipitation (Acetonitrile) is_addition->precipitation centrifuge_extract E. Centrifugation precipitation->centrifuge_extract transfer F. Transfer Supernatant centrifuge_extract->transfer evaporation G. Evaporation (Nitrogen) transfer->evaporation reconstitution H. Reconstitution evaporation->reconstitution injection I. Injection into LC-MS/MS reconstitution->injection data_acquisition J. Data Acquisition injection->data_acquisition

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_actions Corrective Actions start Inconsistent this compound Results (e.g., ISR Failure) check_handling Review Sample Handling (Temp, pH) start->check_handling check_extraction Review Extraction Procedure start->check_extraction check_chromatography Review Chromatography start->check_chromatography implement_cooling Enforce 4°C Processing check_handling->implement_cooling Temp Issue? acidify_sample Acidify Plasma Samples check_handling->acidify_sample pH Issue? change_solvent Switch to Acetonitrile check_extraction->change_solvent Methanol Used? optimize_spe Re-evaluate/Optimize SPE check_extraction->optimize_spe SPE Issues? improve_separation Improve Chromatographic Resolution check_chromatography->improve_separation Poor Separation? end Consistent & Reliable Results implement_cooling->end acidify_sample->end change_solvent->end optimize_spe->end improve_separation->end

Caption: A troubleshooting decision tree for inconsistent this compound results.

References

Reducing matrix effects in the quantification of Ramiprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of Ramiprilat.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix. In the quantification of this compound, a major metabolite of Ramipril, these effects can lead to inaccurate and imprecise results by interfering with the analyte's signal in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This interference can compromise the reliability of pharmacokinetic and bioequivalence studies.

Q2: What are the common sources of matrix effects in this compound analysis?

A2: The primary sources of matrix effects in the analysis of this compound from biological samples such as plasma or serum are endogenous components of the matrix. These can include phospholipids, salts, proteins, and other organic molecules that may co-elute with this compound and interfere with its ionization in the mass spectrometer source.[4][5]

Q3: How can I detect the presence of matrix effects in my assay?

A3: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[1] A significant difference between these two responses indicates the presence of ion suppression or enhancement. The matrix factor (MF) can be calculated, and an MF value significantly different from 1 suggests a considerable matrix effect.

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate results for this compound quantification.

This issue is often a primary indicator of underlying matrix effects. The following troubleshooting guide provides a systematic approach to identify and mitigate these effects.

Step 1: Assess the Matrix Effect

  • Protocol: Perform a quantitative assessment of the matrix effect. Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard in the mobile phase.

    • Set B (Post-Extraction Spike): Blank plasma/serum extract spiked with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank plasma/serum spiked with this compound before the extraction process.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation: A matrix effect value significantly deviating from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.

Step 2: Optimize Sample Preparation

The choice of sample preparation method is critical in minimizing matrix effects by efficiently removing interfering endogenous components.

  • Option A: Protein Precipitation (PPT)

    • Description: A simple and fast method, but may result in significant matrix effects due to insufficient removal of phospholipids.[6]

    • Troubleshooting: If using PPT and significant matrix effects are observed, consider switching to a more rigorous extraction method like LLE or SPE.

  • Option B: Liquid-Liquid Extraction (LLE)

    • Description: Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

    • Troubleshooting: Experiment with different organic solvents (e.g., ethyl acetate, methyl tertiary butyl ether) and pH conditions to optimize the extraction recovery of this compound and minimize the co-extraction of interfering components.

  • Option C: Solid-Phase Extraction (SPE)

    • Description: Provides the cleanest extracts by utilizing specific sorbents to retain the analyte while matrix components are washed away.[7]

    • Troubleshooting: Select an appropriate SPE sorbent (e.g., C18, mixed-mode cation exchange) based on the physicochemical properties of this compound. Optimize the wash and elution steps to ensure high recovery of this compound and efficient removal of matrix interferences.

Below is a workflow to guide your decision on optimizing the sample preparation method.

cluster_0 Troubleshooting Sample Preparation start Significant Matrix Effect Observed ppt Currently using Protein Precipitation (PPT)? start->ppt switch_method Switch to a more robust method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) ppt->switch_method Yes optimize_current Optimize current method's parameters ppt->optimize_current No optimize_lle Optimize LLE conditions: - Solvent selection - pH adjustment switch_method->optimize_lle optimize_spe Optimize SPE conditions: - Sorbent selection - Wash/Elution optimization switch_method->optimize_spe reassess Re-assess Matrix Effect optimize_lle->reassess optimize_spe->reassess optimize_current->reassess

Caption: Workflow for optimizing sample preparation to reduce matrix effects.

Step 3: Chromatographic Optimization

  • Objective: To achieve chromatographic separation between this compound and co-eluting matrix components.

  • Actions:

    • Modify Mobile Phase: Adjust the organic solvent composition, pH, and buffer concentration.

    • Change Column: Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for better resolution.

    • Gradient Elution: Optimize the gradient profile to better separate interfering peaks from the this compound peak.

Step 4: Utilize an Appropriate Internal Standard (IS)

  • Recommendation: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[1][2] The SIL-IS will experience similar ionization suppression or enhancement as the analyte, leading to an accurate ratio of analyte to IS and thus reliable quantification.

  • Alternative: If a SIL-IS is unavailable, a structural analog can be used, but it is crucial to ensure it co-elutes with this compound and behaves similarly in the ion source. Enalaprilat has been used as an internal standard for this compound.[8]

The logical relationship for selecting an appropriate internal standard is illustrated below.

cluster_1 Internal Standard Selection Logic start Need to Compensate for Matrix Effect sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard available? start->sil_available use_sil Use SIL-IS (Best Practice) sil_available->use_sil Yes use_analog Use a Structural Analog (e.g., Enalaprilat) sil_available->use_analog No end Accurate Quantification use_sil->end validate_analog Validate Analog: - Co-elution with this compound - Similar ionization behavior use_analog->validate_analog validate_analog->end

References

Validation & Comparative

A Comparative Analysis of the In Vivo Efficacy of Ramiprilat and Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, Ramiprilat and Enalaprilat. Both are active metabolites of their respective prodrugs, Ramipril and Enalapril, and are critical in the management of hypertension and heart failure. This document synthesizes available experimental data to offer an objective performance comparison, supported by detailed methodologies for key experiments.

Executive Summary

This compound and Enalaprilat are potent inhibitors of ACE, playing a crucial role in the renin-angiotensin-aldosterone system (RAAS). While both effectively lower blood pressure, studies suggest that this compound exhibits a higher potency and a more sustained action in vivo. This is attributed to its greater affinity for ACE and a slower dissociation rate from the enzyme complex.[1] Although direct comparative in vivo studies using intravenous administration of both active metabolites are limited, data from studies on their oral prodrugs, Ramipril and Enalapril, consistently support these differences in potency and duration of action.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters comparing this compound and Enalaprilat based on available in vivo and in vitro data. It is important to note that much of the in vivo efficacy data is derived from studies administering the oral prodrugs.

ParameterThis compoundEnalaprilatSource
ACE Inhibition (Plasma) Greater inhibition (average 71% decrease with Ramipril)Lower inhibition (average 48% decrease with Enalapril)[2]
Affinity for ACE Approximately 7 times higher than EnalaprilatLower than this compound[1]
Dissociation from ACE Complex 6 times slower than Enalaprilat-ACE complexFaster than this compound-ACE complex[1]
Effective Half-life Longer elimination half-lifeApproximately 11 hours[1][3]
Blood Pressure Reduction (Systolic) Reduction of 11.8 mm Hg (10 mg Ramipril)Reduction of 9.3 mm Hg (20 mg Enalapril)[2]
Blood Pressure Reduction (Diastolic) Clinically significant reductionsClinically significant reductions[2][4]
Potency Order (in vitro) This compound > EnalaprilatEnalaprilat < this compound[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and Enalaprilat and a typical experimental workflow for comparing their in vivo efficacy.

cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure This compound This compound This compound->ACE Inhibition Enalaprilat Enalaprilat Enalaprilat->ACE Inhibition

Figure 1: Signaling pathway of RAAS and the inhibitory action of this compound and Enalaprilat on ACE.

start Animal Model Selection (e.g., Spontaneously Hypertensive Rats) implantation Surgical Implantation of Telemetry Device (for continuous blood pressure monitoring) start->implantation acclimatization Acclimatization Period (1-2 weeks) implantation->acclimatization baseline Baseline Data Collection (Blood pressure, heart rate, ACE activity) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization group1 Group 1: Intravenous this compound Administration randomization->group1 group2 Group 2: Intravenous Enalaprilat Administration randomization->group2 group3 Group 3: Vehicle Control (Saline) randomization->group3 monitoring Continuous In Vivo Monitoring (Blood pressure, heart rate) group1->monitoring group2->monitoring group3->monitoring sampling Periodic Blood Sampling (for plasma ACE activity assay) monitoring->sampling data_analysis Data Analysis and Comparison sampling->data_analysis

Figure 2: Experimental workflow for the in vivo efficacy comparison of this compound and Enalaprilat.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the continuous measurement of blood pressure in conscious, unrestrained rats using telemetry, which is considered the gold standard for its accuracy and for minimizing animal stress.[6]

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for hypertension research.

  • Surgical Implantation:

    • Rats are anesthetized, and a telemetry transmitter is surgically implanted into the peritoneal cavity.

    • The blood pressure catheter of the transmitter is inserted into the abdominal aorta or femoral artery.[7][8]

    • The incision is closed, and the animal is allowed to recover.

  • Acclimatization: A recovery and acclimatization period of at least one week is essential to ensure the stabilization of physiological parameters.[7]

  • Data Acquisition:

    • Blood pressure is recorded continuously using a telemetry system.[6]

    • Data is transmitted wirelessly to a receiver, allowing for the monitoring of conscious and freely moving animals.[8]

    • Baseline blood pressure is recorded before the administration of the test compounds.

  • Drug Administration: this compound, Enalaprilat, or a vehicle control is administered intravenously.

  • Post-Dose Monitoring: Blood pressure is continuously monitored for a specified period to determine the magnitude and duration of the antihypertensive effect.

In Vivo Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines the measurement of ACE activity in plasma samples collected from the experimental animals.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points before and after drug administration via a catheterized artery.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • ACE Activity Assay (Fluorometric Method):

    • The assay is based on the hydrolysis of a fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline, by ACE to yield a fluorescent product.[9][10]

    • A known amount of plasma is incubated with the substrate in a suitable buffer.

    • The reaction is stopped, and the fluorescence of the product is measured using a microplate fluorometer.

    • The ACE inhibitory activity is calculated as the percentage reduction in fluorescence in the presence of the inhibitor compared to the control.

  • Alternative Method (Spectrophotometric):

    • This method often uses the substrate hippuryl-histidyl-leucine (HHL).[11]

    • ACE cleaves HHL to form hippuric acid (HA) and histidyl-leucine.

    • The amount of HA produced is quantified by spectrophotometry after extraction.[11]

Conclusion

The available evidence strongly indicates that this compound is a more potent inhibitor of ACE than Enalaprilat, with a more sustained duration of action in vivo. This is supported by its higher binding affinity and slower dissociation from the enzyme. While both compounds are effective in reducing blood pressure, the pharmacokinetic and pharmacodynamic properties of this compound may offer advantages in a clinical setting, potentially allowing for lower dosing and a more consistent therapeutic effect. Further direct comparative in vivo studies administering the active metabolites intravenously would be beneficial to precisely quantify their efficacy differences.

References

ACE Inhibitors in Renal Fibrosis: A Comparative Analysis of Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various Angiotensin-Converting Enzyme (ACE) inhibitors in preclinical models of renal fibrosis. This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies employed and visualizing key biological pathways and experimental workflows.

Comparative Efficacy of ACE Inhibitors

The therapeutic potential of ACE inhibitors in mitigating renal fibrosis has been explored in various animal models. This section summarizes the quantitative outcomes of key studies, offering a comparative perspective on the effectiveness of different ACE inhibitors.

ACE InhibitorAnimal ModelKey Fibrosis MarkersResultsReference
Ramipril COL4A3-/- Mice (Alport Syndrome Model)Lifespan: Increased by 111% (150 ± 21 days vs. 71 ± 6 days in untreated). Glomerulosclerosis: Reduced to 16.7% of glomeruli affected (vs. 88% in untreated). Tubulointerstitial Fibrosis Score: Reduced to 0.69 (vs. 1.83 in untreated). Serum Urea (at 12 weeks): 78 ± 19 mg/dl (vs. significantly higher levels in untreated).Ramipril demonstrated a greater antifibrotic and nephroprotective effect compared to the AT1 antagonist candesartan in this model.[1][2][3][4][1][2][3][4]
Enalapril Dogs with Proteinuric Chronic Kidney Disease (CKD)Urine Protein:Creatinine (UPC) Ratio: Significantly decreased after 120 days of treatment in combination with a renal diet.Enalapril, when added to a renal diet, showed a significant reduction in proteinuria.[5][5]
Benazepril Dogs with Proteinuric Chronic Kidney Disease (CKD)Urine Protein:Creatinine (UPC) Ratio: No significant additional reduction compared to renal diet alone after 120 days.At the dosage used, benazepril did not provide a benefit superior to enalapril in reducing proteinuria in this study.[5][5]
Generic ACEi Diabetic CD-1 MiceDPP-4 & TGF-β Signaling: Ameliorated renal fibrosis by mitigating these pathways. Antifibrotic microRNAs: Restored expression of miR-29 and miR-let-7 families.ACE inhibition, in general, was shown to protect against renal fibrosis through mechanisms involving DPP-4 and TGF-β signaling.[6][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Study 1: Ramipril in COL4A3-/- Mice
  • Animal Model: COL4A3-/- mice, a model for progressive, non-hypertensive renal fibrosis mimicking human Alport syndrome.[1][2][3][4]

  • Treatment Groups:

    • Placebo

    • Ramipril

    • Candesartan (AT1 antagonist)

  • Drug Administration: The specific dosage and route of administration for ramipril were not detailed in the provided search results. However, a separate study on ramipril in the same mouse model explored escalating doses of 0.1, 1, 3, and 10 mg/kg/day administered in the food.[7]

  • Monitoring: Blood pressure, proteinuria, and serum urea were monitored throughout the study. Lifespan was recorded over a 15-month period.[1][2][3][4]

  • Histological Analysis: Renal matrix was characterized by immunohistochemistry, light microscopy, and electron microscopy. Glomerulosclerosis was quantified by assessing the percentage of sclerotic glomeruli. Tubulointerstitial fibrosis was graded on a scale of 0 to 2+.[1][3]

  • Biochemical Analysis: cDNA microarray and Western blot techniques were used to analyze the expression of profibrotic factors such as TGF-β and connective tissue growth factor (CTGF).[1][2][3][4]

Study 2: Enalapril and Benazepril in Dogs with CKD
  • Animal Model: 44 dogs with naturally occurring proteinuric Chronic Kidney Disease (IRIS stages 1-4).[5]

  • Study Design:

    • Phase 1 (30 days): All dogs were fed a renal diet.

    • Phase 2 (120 days): Dogs were then divided into two groups, receiving either enalapril or benazepril in addition to the renal diet.

  • Outcome Measures: The primary outcome was the change in the Urine Protein:Creatinine (UPC) ratio. Serum creatinine, blood urea nitrogen (BUN), albumin, and total protein concentrations were also assessed.[5]

Visualizing the Mechanisms and Workflow

The following diagrams illustrate the key signaling pathways affected by ACE inhibitors in renal fibrosis and a typical experimental workflow for preclinical studies in this area.

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Outcome animal_model Select Animal Model (e.g., COL4A3-/- Mice, Diabetic Mice) group_allocation Allocate to Treatment Groups (Placebo, ACE Inhibitor A, ACE Inhibitor B) animal_model->group_allocation drug_admin Administer Treatment (e.g., Oral Gavage, Medicated Food) group_allocation->drug_admin bp_monitoring Monitor Physiological Parameters (Blood Pressure, Proteinuria, Serum Markers) drug_admin->bp_monitoring histology Histological Analysis of Kidney Tissue (Fibrosis Scoring, Immunohistochemistry) biochemical Biochemical & Molecular Analysis (Western Blot, Microarray) bp_monitoring->histology data_analysis Statistical Analysis of Quantitative Data bp_monitoring->data_analysis histology->data_analysis biochemical->data_analysis conclusion Comparative Efficacy Assessment data_analysis->conclusion

Caption: A typical experimental workflow for comparative studies of ACE inhibitors in renal fibrosis models.

signaling_pathway cluster_ras Renin-Angiotensin System (RAS) cluster_downstream Downstream Profibrotic Signaling angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE at1r AT1 Receptor angiotensin_ii->at1r ace ACE tgf_beta TGF-β Signaling at1r->tgf_beta dpp4 DPP-4 Signaling at1r->dpp4 fibrosis Renal Fibrosis (Collagen Deposition, Fibroblast Activation) tgf_beta->fibrosis dpp4->fibrosis ace_inhibitor ACE Inhibitor ace_inhibitor->ace Inhibits

Caption: Signaling pathways involved in the anti-fibrotic effects of ACE inhibitors in the kidney.

References

A Comparative Guide to the Bioanalytical Validation of Ramiprilat in Human Plasma Using Incurred Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prevalent bioanalytical methods for the quantification of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, in human plasma. The focus is on methods validated using incurred samples, a critical step in ensuring assay reproducibility and reliability in clinical and pharmacokinetic studies. The methods compared are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and differ primarily in their sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Performance of Bioanalytical Methods

The selection of a bioanalytical method hinges on a balance of sensitivity, accuracy, precision, and throughput. Below is a summary of the key performance parameters for the three compared methods for this compound analysis.

ParameterMethod 1: Protein Precipitation (PPT)Method 2: Liquid-Liquid Extraction (LLE)Method 3: Solid-Phase Extraction (SPE)
Linearity Range 1.08 - 107.56 ng/mL[1]2 - 170 ng/mL[2][3]0.5 - 250 ng/mL[4]
Lower Limit of Quantification (LLOQ) 1.08 ng/mL[1]2 ng/mL[3]0.5 ng/mL[4]
Intra-day Precision (%CV) 2.29 - 7.11%[1]< 15%[2][3]Not explicitly stated
Inter-day Precision (%CV) < 15%[2][3]< 15%[2][3]Not explicitly stated
Accuracy 89.09 - 106.61%[1]Within ±15%[2][3]Not explicitly stated
Recovery 85.10%[1]> 85%101.8%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. The following sections outline the key steps for each of the compared methods.

Method 1: Protein Precipitation (PPT)

This method offers a rapid and straightforward approach to sample cleanup by removing high molecular weight proteins.

Sample Preparation:

  • To 200 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard (IS) solution (e.g., Enalaprilat).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of an extraction solution (e.g., a mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid) to precipitate the plasma proteins.[1]

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C.[1]

  • Transfer the supernatant to an injection vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1290 Infinity II HPLC system.[1]

  • Column: Chromolith speed rod RP 18e gold (50x4.6 mm).[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.[1]

  • Mass Spectrometer: Agilent 6460 Triple Quad LC/MS.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Monitoring: Multiple Reaction Monitoring (MRM).

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.

Sample Preparation:

  • Pipette a known volume of human plasma into a clean tube.

  • Add the internal standard.

  • Add an extraction solvent mixture, for example, methyl tertiary butyl ether and dichloromethane (85:15 v/v).[2][3]

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Enable C18 G column (150 mm × 4.6 mm, 5 μm).[2]

  • Mobile Phase: Methanol and 0.1% formic acid in water (85:15 v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Positive ESI for this compound.

  • MRM Transition: For Ramipril m/z 417.2 → 234.1.[2]

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can yield very clean extracts, often resulting in lower matrix effects and improved sensitivity.

Sample Preparation:

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

  • Load the plasma sample (pre-treated with an acid or buffer as required) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Linear Range: A validated linear range for this compound is 0.5-250 ng/ml.[4]

  • Recovery: The overall recovery for this compound using SPE has been reported to be 101.8%.[4]

Validation Using Incurred Samples: Workflow and Acceptance Criteria

Incurred Sample Reanalysis (ISR) is a mandatory component of bioanalytical method validation to ensure the reproducibility of the method with actual study samples.[5] These samples may contain metabolites and other endogenous compounds not present in the calibration and quality control samples.[6]

Incurred_Sample_Reanalysis_Workflow cluster_study Clinical/Preclinical Study cluster_analysis Bioanalytical Laboratory StudySamples Collection of Study Samples InitialAnalysis Initial Bioanalysis of All Samples StudySamples->InitialAnalysis SelectISR Select Subset of Incurred Samples for Reanalysis (up to 10%) InitialAnalysis->SelectISR Reanalysis Reanalyze Selected Samples in a Separate Run SelectISR->Reanalysis Compare Compare Original and Reanalysis Results Reanalysis->Compare Pass ISR Passes: Method is Reproducible Compare->Pass ≥ 67% of repeats within ±20% of the mean Fail ISR Fails: Investigate Discrepancy Compare->Fail < 67% of repeats within ±20% of the mean Investigate Root Cause Analysis (e.g., metabolite interference, instability) Fail->Investigate RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by Renin Renin (from Kidney) Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Ramipril Ramipril (Prodrug) This compound This compound (Active Drug) Ramipril->this compound hydrolyzed in liver This compound->ACE inhibits

References

A Comparative Review of Ramiprilat Pharmacokinetics Across Preclinical Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in various animal species. Understanding the pharmacokinetic profile of a drug candidate in different preclinical models is crucial for predicting its behavior in humans and for the successful design of clinical trials. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following oral administration of ramipril in different animal species. It is important to note that direct cross-species comparisons should be made with caution due to variations in study design, analytical methods, and physiological differences between species.

ParameterRatDogCatHorse
Dose (Ramipril) Not specified0.25 mg/kg0.125 - 1.0 mg/kg0.80 mg/kg
Cmax (ng/mL) 90 ± 17Not explicitly statedNot explicitly statedNot explicitly stated
Tmax (h) Not specified~1.2~1.5[1]Not specified
AUC (ng·h/mL) 308 ± 213Not explicitly statedNot explicitly statedNot explicitly stated
Half-life (t½) (h) Not specifiedNot explicitly stated≥ 20[1]Not specified
Bioavailability (%) Not specifiedNot explicitly statedNot specified6-9

Note: Data is presented as mean ± standard deviation where available. Some data points were not available in the reviewed literature.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing rigorous experimental designs and analytical techniques. Below are detailed methodologies representative of those used in the cited studies.

Animal Models and Dosing
  • Species: Studies were conducted in various species, including Sprague-Dawley rats, Beagle dogs, and domestic cats.

  • Housing and Acclimation: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They were allowed to acclimate to the facilities for a standard period before the commencement of studies.

  • Dosing: Ramipril was administered orally, typically as a single dose. The dosage varied between species and studies. For example, in some studies, dogs received a 0.25 mg/kg oral dose of ramipril.

Sample Collection and Analysis
  • Blood Sampling: Blood samples were collected at predetermined time points post-dosing via appropriate methods for each species, such as tail vein sampling in rats or cephalic vein catheterization in dogs.

  • Plasma Preparation: Blood samples were collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which was then stored at low temperatures (e.g., -80°C) until analysis.

  • Analytical Method: The concentration of this compound in plasma samples was determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and selectivity for the quantification of drug molecules in biological matrices. The methods were validated for linearity, accuracy, precision, and stability.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a pharmacokinetic study.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analytical Phase animal_acclimation Animal Acclimation dosing Oral Administration of Ramipril animal_acclimation->dosing protocol_design Protocol Design protocol_design->animal_acclimation blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation and Storage blood_sampling->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis data_analysis Pharmacokinetic Data Analysis lc_ms_analysis->data_analysis

A typical experimental workflow for a pharmacokinetic study.

renin_angiotensin_system cluster_system Renin-Angiotensin-Aldosterone System (RAAS) angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone ace Angiotensin-Converting Enzyme (ACE) renin Renin This compound This compound This compound->ace Inhibition

The mechanism of action of this compound within the RAAS.

References

A Comparative Guide to Evaluating the Enantiomeric Purity of Synthesized Ramiprilat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical step. Ramiprilat, the active diacid metabolite of the prodrug Ramipril, possesses a specific stereoisomeric configuration that is essential for its therapeutic activity as an angiotensin-converting enzyme (ACE) inhibitor. This guide provides a comparative overview of analytical techniques for evaluating the enantiomeric purity of synthesized this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Techniques for Chiral Separation

The primary methods for determining the enantiomeric purity of chiral compounds like this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), each with distinct advantages and considerations.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of enantiomers between a CSP and a mobile phase of supercritical CO2, often with a polar co-solvent.Differential migration of enantiomers in an electric field, typically with a chiral selector added to the background electrolyte.
Speed Moderate analysis times, typically in the range of 10-30 minutes.Fast analysis times, often under 10 minutes, due to the low viscosity and high diffusivity of the mobile phase.[1]Very fast analysis times, often in the range of 5-15 minutes, with high separation efficiencies.[2]
Resolution Good to excellent resolution can be achieved with a wide variety of commercially available CSPs.Often provides higher efficiency and resolution compared to HPLC for many compounds.[1]Extremely high separation efficiencies, leading to excellent resolution of enantiomers.[2]
Solvent Usage Higher consumption of organic solvents, which can have environmental and cost implications.Significantly lower organic solvent consumption as the primary mobile phase is CO2.[1]Minimal solvent and sample consumption, making it a "green" analytical technique.[2]
Sample Throughput Moderate.High, due to fast analysis times and quick column equilibration.High, with potential for automation of a large number of samples.
Method Development Can be time-consuming due to the large number of available columns and mobile phase combinations.Can be faster than HPLC due to quicker run times and equilibration.Can be complex, requiring optimization of buffer pH, chiral selector concentration, voltage, and temperature.
Applicability to this compound Well-established for the prodrug Ramipril.[3][4] A modified method is proposed for the more polar this compound.Potentially well-suited for the polar nature of this compound, though specific methods are not widely published.A promising technique for the charged and polar this compound, with methods for similar compounds reported.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. Note that while a validated method for Ramipril is available, the methods for this compound are proposed based on established principles for similar molecules due to the limited availability of specific validated methods in the public domain.

Chiral High-Performance Liquid Chromatography (HPLC)

A validated method for the enantiomeric separation of the prodrug, Ramipril, provides a strong foundation for developing a method for this compound.[3][4] Due to the increased polarity of this compound (a diacid) compared to Ramipril (an ester), modifications to the mobile phase are necessary.

Proposed Method for this compound:

  • Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). The proportion of the polar alcohol (ethanol) would likely need to be increased compared to the Ramipril method to ensure elution of the more polar this compound. A starting point could be a ratio of 80:20 (n-hexane:ethanol) with 0.1% TFA. The acidic additive (TFA) is crucial for good peak shape of the carboxylic acid analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, offering faster separations and reduced solvent consumption.[1] For a polar diacid like this compound, a polar co-solvent and potentially an acidic additive will be necessary.

Proposed Method for this compound:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent, such as methanol or ethanol. A gradient elution starting from a low percentage of co-solvent (e.g., 5%) and increasing to a higher percentage (e.g., 40%) may be required to elute the polar this compound. An acidic additive like 0.1% TFA in the co-solvent is recommended to improve peak shape.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Detection: UV at 215 nm.

  • Column Temperature: 40°C.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is well-suited for charged molecules like this compound.[2] A chiral selector is added to the background electrolyte to achieve enantiomeric resolution.

Proposed Method for this compound:

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length 50 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector. A neutral cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 10-20 mM would be a suitable starting point. The low pH ensures that the carboxylic acid groups of this compound are protonated, and the overall charge is positive due to the amine group, leading to migration towards the cathode.

  • Applied Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve the synthesized this compound in the BGE without the chiral selector to a concentration of approximately 0.5 mg/mL.

Visualizing the Workflow and Method Comparison

To better illustrate the process of evaluating enantiomeric purity and to visually summarize the comparison of the analytical techniques, the following diagrams are provided.

G Workflow for Enantiomeric Purity Evaluation cluster_0 Sample Preparation cluster_1 Chiral Separation cluster_2 Data Analysis Synthesis Synthesized this compound Dissolution Dissolve in appropriate solvent Synthesis->Dissolution HPLC Chiral HPLC Dissolution->HPLC Inject SFC Chiral SFC Dissolution->SFC Inject CE Chiral CE Dissolution->CE Inject Detection UV Detection HPLC->Detection SFC->Detection CE->Detection Integration Peak Integration Detection->Integration Calculation Calculate Enantiomeric Excess (%ee) Integration->Calculation

A generalized workflow for determining the enantiomeric purity of a synthesized pharmaceutical compound.

G Comparison of Chiral Separation Techniques cluster_hplc cluster_sfc cluster_ce center Chiral Separation of this compound HPLC HPLC center->HPLC Established for Prodrug SFC SFC center->SFC Fast & Green CE CE center->CE High Efficiency hplc_adv Advantages: - Wide column availability - Robustness hplc_dis Disadvantages: - Higher solvent use - Longer run times sfc_adv Advantages: - High speed - Low solvent use sfc_dis Disadvantages: - Higher initial cost - Less common ce_adv Advantages: - Minimal sample/solvent - Very high resolution ce_dis Disadvantages: - Method development  can be complex

A visual comparison of the key attributes of HPLC, SFC, and CE for chiral separations.

References

Standardizing Ramiprilat Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of analytical methodologies for the accurate measurement of Ramiprilat, the active metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Ramipril, is crucial for ensuring data comparability across research and clinical settings. This guide provides a comparative overview of published bioanalytical methods, offering researchers, scientists, and drug development professionals a foundational resource for selecting and implementing robust quantification assays.

While a formal, large-scale inter-laboratory study for the standardization of this compound quantification has not been identified in publicly available literature, a comprehensive review of validated single-laboratory studies provides valuable insights into the performance of various analytical techniques. This guide synthesizes data from these studies to present a comparative analysis of methodologies, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which stands as the predominant analytical choice.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices, most commonly human plasma, is consistently achieved with high sensitivity and selectivity using LC-MS/MS. The following tables summarize the performance characteristics of different LC-MS/MS methods as reported in various studies. These studies, for the purpose of this guide, are treated as individual data points in a virtual inter-laboratory comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

Study/Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (% CV) Inter-day Precision (% CV) Accuracy (%) Recovery (%)
Gupta et al.[1][2]1.08 - 107.561.08Not explicitly stated for this compound alone7.37 (at LLOQ)99.64 (at LLOQ)82.02 - 87.05[1][2]
Unnamed Study 1[3][4]0.2 - 800.2Within 8% difference in reanalysis[3][4]Within 8% difference in reanalysis[3][4]Mean difference of 1.40% in reanalysis[3][4]Not explicitly stated
Unnamed Study 2[4]50.3 - 32,850.6 (pg/mL)Not explicitly statedWithin 5.2Within 5.0Not explicitly statedNot explicitly stated
Dziadosz et al.[5][6]1 - 1001.0Not explicitly statedNot explicitly statedWithin accepted ranges[5]Good recovery reported[5]
Yilmaz et al.[7][8]0.25 - 7.5 (µg/mL)0.25 (µg/mL)< 4.95< 4.95Better than 4.00% (relative error)[7][8]99.7[7][8]

Note: Direct comparison should be approached with caution due to variations in experimental conditions, matrices, and validation guidelines followed in each study.

Experimental Protocols: A Closer Look at LC-MS/MS Methodology

The successful quantification of this compound is underpinned by a meticulously executed experimental protocol. Below is a generalized yet detailed methodology synthesized from the reviewed literature, providing a comprehensive workflow for researchers.

Sample Preparation: The Foundation of Accurate Quantification

A critical step in the bioanalysis of this compound is the effective extraction of the analyte from the biological matrix, which is typically human plasma. A common and robust method is liquid-liquid extraction (LLE).

  • Internal Standard Addition: To a known volume of plasma sample, an internal standard (IS) is added. Enalaprilat is often used as an internal standard for this compound quantification[1]. The IS is crucial for correcting for variations in extraction efficiency and instrument response.

  • Protein Precipitation: Proteins in the plasma are precipitated to release the analyte. This is often achieved by adding a solvent like acetonitrile[4].

  • Extraction: The sample is then extracted with an organic solvent. A common choice is a mixture of methyl tertiary butyl ether and dichloromethane[9]. The pH of the aqueous phase is often adjusted to acidic conditions (e.g., pH 3) to optimize the partitioning of this compound into the organic layer[4].

  • Evaporation and Reconstitution: The organic layer containing the analyte and IS is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Separation

The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system for separation.

  • Stationary Phase: A C18 column is the most frequently used stationary phase, providing good retention and separation of this compound from other matrix components[1][7][9].

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer)[1][7][9]. The gradient or isocratic elution profile is optimized to achieve a good peak shape and resolution.

Mass Spectrometric Detection

The eluent from the chromatography column is introduced into a tandem mass spectrometer for detection and quantification.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically operated in the positive ion mode for this compound[9].

  • Multiple Reaction Monitoring (MRM): Quantification is achieved using MRM mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard. For example, a common transition for Ramipril is m/z 417.2→234.1[9].

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of this compound quantification and the underlying signaling pathway of its parent drug, Ramipril.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction Protein_Precipitation->Liquid_Liquid_Extraction Evaporation Evaporation Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_body In Vivo Conversion and Action Ramipril Ramipril (Oral Administration) Liver Liver (Esterases) Ramipril->Liver De-esterification This compound This compound (Active Metabolite) Liver->this compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibition Angiotensin_II Angiotensin II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to

Caption: Ramipril to this compound conversion and mechanism of action.

Conclusion

The standardization of this compound quantification is paramount for the reliable interpretation of pharmacokinetic, bioequivalence, and clinical studies. While a formal inter-laboratory comparison is lacking, the collective evidence from numerous independent validation studies demonstrates that LC-MS/MS provides a robust, sensitive, and specific platform for this purpose. By adhering to well-defined and validated experimental protocols, researchers can achieve accurate and reproducible quantification of this compound, thereby contributing to a more harmonized understanding of its clinical pharmacology. This guide serves as a valuable starting point for laboratories aiming to establish or refine their this compound analysis capabilities.

References

A Comparative Guide to the Therapeutic Equivalence of Ramiprilat Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the therapeutic equivalence of different Ramiprilat formulations. By summarizing key pharmacokinetic data and detailing experimental protocols, this document aims to offer an objective comparison to aid in research and drug development.

Ramipril, a prodrug, is converted in the body to its active metabolite, this compound, which is a potent angiotensin-converting enzyme (ACE) inhibitor.[1] This action prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] The therapeutic equivalence of different this compound formulations is primarily determined by their bioequivalence, which ensures that they deliver the same amount of active ingredient to the site of action at the same rate.[2]

Comparative Pharmacokinetic Data

Below are summary tables of pharmacokinetic data from various bioequivalence studies comparing different this compound formulations.

Table 1: Pharmacokinetic Parameters for Ramipril (Test vs. Reference Formulations)

Study ReferenceParameterTest Formulation (Mean ± SD or Geometric Mean)Reference Formulation (Mean ± SD or Geometric Mean)90% Confidence Interval for Geometric Mean Ratio (Test/Reference)
Allegrini et al. (2009)[5][6]Cmax (ng/mL)--83.00% - 120.00%
Allegrini et al. (2009)[5][6]AUC(0-48h) (ng·h/mL)--95.00% - 123.00%
Allegrini et al. (2009)[5][6]AUC(0-inf) (ng·h/mL)--96.00% - 123.00%
Journal of the Medical Association of Thailand (2011)[4]Cmax (ng/mL)--97.26% (84.50% - 111.93%)
Journal of the Medical Association of Thailand (2011)[4]AUC(0-72h) (ng·h/mL)--100.70% (89.47% - 113.34%)
Journal of the Medical Association of Thailand (2011)[4]AUC(0-inf) (ng·h/mL)--100.29% (88.90% - 113.15%)
Bioequivalence Study in Healthy Volunteers[3]Cmax (ng/mL)--104.69% (93.21% - 117.59%)
Bioequivalence Study in Healthy Volunteers[3]AUC(last) (ng·h/mL)--102.49% (92.76% - 113.24%)
Bioequivalence Study in Healthy Volunteers[3]AUC(inf) (ng·h/mL)--103.60% (93.56% - 114.73%)

Table 2: Pharmacokinetic Parameters for this compound (Test vs. Reference Formulations)

Study ReferenceParameterTest Formulation (Mean ± SD or Geometric Mean)Reference Formulation (Mean ± SD or Geometric Mean)90% Confidence Interval for Geometric Mean Ratio (Test/Reference)
Allegrini et al. (2009)[5][6]Cmax (ng/mL)--90.00% - 110.00%
Allegrini et al. (2009)[5][6]AUC(0-168h) (ng·h/mL)--97.00% - 111.00%
Allegrini et al. (2009)[5][6]AUC(0-inf) (ng·h/mL)--98.00% - 115.00%
Journal of the Medical Association of Thailand (2011)[4]Cmax (ng/mL)--108.87% (103.00% - 115.07%)
Journal of the Medical Association of Thailand (2011)[4]AUC(0-72h) (ng·h/mL)--104.93% (100.50% - 109.55%)
Journal of the Medical Association of Thailand (2011)[4]AUC(0-inf) (ng·h/mL)--103.30% (98.03% - 108.85%)
Bioequivalence Study in Healthy Volunteers[3]Cmax (ng/mL)--108.48% (98.86% - 119.03%)
Bioequivalence Study in Healthy Volunteers[3]AUC(last) (ng·h/mL)--105.88% (101.55% - 110.39%)
Bioequivalence Study in Healthy Volunteers[3]AUC(inf) (ng·h/mL)--97.30% (90.17% - 104.99%)

Table 3: Tmax for Ramipril and this compound (Test vs. Reference Formulations)

Study ReferenceAnalyteTest Formulation Tmax (h) (Mean ± SD)Reference Formulation Tmax (h) (Mean ± SD)
Allegrini et al. (2009)[5][6]Ramipril0.67 ± 0.330.71 ± 0.32
Allegrini et al. (2009)[5][6]This compound2.28 ± 0.742.40 ± 0.88

Experimental Protocols

The following sections detail the typical methodologies employed in the bioequivalence studies cited above.

Study Design
Dosing and Sample Collection
Analytical Method
Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.[3][6] The primary parameters for bioequivalence assessment (Cmax and AUC) are log-transformed and analyzed using an analysis of variance (ANOVA) to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.[6]

Mandatory Visualizations

This compound's Mechanism of Action: ACE Inhibition

Ramiprilat_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Drug_Action Drug Action cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Ramipril Ramipril (Prodrug) This compound This compound (Active Metabolite) Ramipril->this compound Hepatic Esterases This compound->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure Bioequivalence_Workflow cluster_Setup Study Setup cluster_Period1 Period 1 cluster_Period2 Period 2 cluster_Analysis Analysis Protocol Protocol Design (Randomized, Crossover) Subjects Recruitment of Healthy Volunteers Protocol->Subjects Ethics Ethics Committee Approval Subjects->Ethics Dosing1 Single Dose Administration (Test or Reference Formulation) Ethics->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Single Dose Administration (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 LCMS Plasma Sample Analysis (LC-MS/MS) Sampling2->LCMS PK Pharmacokinetic Analysis (Cmax, AUC, Tmax) LCMS->PK Stats Statistical Analysis (ANOVA, 90% CI) PK->Stats Conclusion Conclusion on Bioequivalence Stats->Conclusion

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ramiprilat

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Ramipril. Ramipril is the prodrug of Ramiprilat, and while their handling requirements are expected to be similar, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use. The information provided here is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough site-specific risk assessment.

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor that may cause harm to an unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is considered a hazardous substance, and appropriate safety precautions must be taken to minimize exposure.[5]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical measure to ensure safety when handling Ramipril. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Respiratory Protection NIOSH/MSHA approved respirator. Use a positive pressure air-supplied respirator for potential uncontrolled release or unknown exposure levels.[6]To prevent inhalation of dust particles.[5][7]
Hand Protection Impervious gloves. Consider double gloving.[6][7]To prevent skin contact.[1][5]
Eye Protection Safety glasses with side shields or goggles. A faceshield may be necessary if there is a potential for direct contact with dusts, mists, or aerosols.[1][6]To protect eyes from dust and splashes.[5]
Skin and Body Protection Work uniform or laboratory coat. Additional garments such as sleevelets, apron, or disposable suits should be used based on the task to avoid exposed skin.[1] For quantities over 1 kilogram, disposable coveralls of low permeability and disposable shoe covers are recommended.[5]To prevent skin exposure and contamination of personal clothing.[1][5]

Occupational Exposure Limits

SubstanceLimitAuthority
RamiprilTWA: 3 µg/m³ (OEB 4)Internal
RamiprilWipe limit: 30 µ g/100cm ²Internal
Particulates not otherwise regulated (Total Dust)TWA: 15 mg/m³OSHA Z-1
Particulates not otherwise regulated (Respirable fraction)TWA: 5 mg/m³OSHA Z-1
Particulates not otherwise regulated (Respirable)TWA: 5 mg/m³NIOSH REL
Particulates not otherwise regulated (Total)TWA: 10 mg/m³NIOSH REL
Particulates not otherwise regulated (Respirable)TWA: 5 mg/m³ACGIH

TWA: Time-Weighted Average; OEB: Occupational Exposure Band. Data from a Ramipril formulation Safety Data Sheet.[6]

Handling and Disposal Procedures

Engineering Controls:

  • Use process enclosures, local exhaust ventilation (e.g., Biosafety Cabinet, Ventilated Balance Enclosures), or other engineering controls to maintain airborne levels below recommended exposure limits.[6]

  • Essentially no open handling is permitted; use closed processing systems or containment technologies.[6]

  • Ensure there is ready access to an emergency shower and eyewash unit.[5]

Handling:

  • Preparation: Read and understand all safety precautions before handling.[3][6] Ensure all necessary PPE is available and in good condition.

  • Dispensing/Weighing: Conduct in a ventilated enclosure to minimize dust generation.[6][7]

  • Procedure: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling and removing PPE.[3][7]

Spill Management:

  • Minor Spills:

    • Avoid breathing dust and contact with skin and eyes.[5]

    • Wear appropriate PPE.[5]

    • Use dry clean-up procedures; avoid generating dust.[5]

    • Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[5]

    • Place in a suitable, labeled container for disposal.[5][8]

  • Major Spills:

    • Advise personnel in the area and alert emergency responders.[5]

    • Evacuate the area.[1]

    • Wear a self-contained breathing apparatus and personal protective equipment.[1][6]

    • Contain the spill and prevent it from entering drains.[6][8]

    • Clean up as with a minor spill, using appropriate equipment.[6]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[5]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][6]

  • Do not allow wash water from cleaning equipment to enter drains.[5]

Workflow for Handling this compound

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response ReadSDS Read SDS & Understand Hazards RiskAssessment Conduct Risk Assessment ReadSDS->RiskAssessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE DonPPE Don PPE SelectPPE->DonPPE UseVentilation Use Ventilated Enclosure DonPPE->UseVentilation WeighDispense Weigh & Dispense UseVentilation->WeighDispense PerformExperiment Perform Experiment WeighDispense->PerformExperiment DoffPPE Doff PPE PerformExperiment->DoffPPE Spill Spill Occurs PerformExperiment->Spill Decontaminate Decontaminate Work Area DoffPPE->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal WashHands Wash Hands Thoroughly WasteDisposal->WashHands Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor Evacuate->Notify Cleanup Follow Spill Cleanup Protocol Notify->Cleanup

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ramiprilat
Reactant of Route 2
Ramiprilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.